1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-7(10(14)15)8-6(2)12-13(3)9(8)11-5/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFKCZQFWJDUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-44-2 | |
| Record name | 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antimicrobial agents.[1][2][3] This guide provides a comprehensive, in-depth technical overview for the rational design and synthesis of a specific derivative, This compound . While direct literature for this exact molecule is sparse, this document outlines a robust and scientifically-grounded synthetic strategy derived from well-established methodologies for analogous structures. We will explore the retrosynthetic logic, propose a detailed multi-step synthetic pathway, provide step-by-step experimental protocols, and discuss the underlying reaction mechanisms. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which are of immense interest due to their structural similarity to purine bases.[4][5] This structural feature allows them to function as effective mimics or antagonists in various biological pathways. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has been extensively explored as a scaffold for developing potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology.[3] The diverse biological activities reported for this class of compounds also include antiviral, anti-inflammatory, and antimalarial properties, making them a focal point of modern synthetic and medicinal chemistry.[1][2]
The target molecule, this compound, incorporates several key features:
-
A fully substituted pyridine ring: This provides steric and electronic definition.
-
A carboxylic acid at the C4 position: This group serves as a versatile handle for further derivatization (e.g., amide coupling) or as a key pharmacophoric element for interacting with biological targets.
-
Methyl groups at C3, C6, and N1: These substitutions modulate the molecule's lipophilicity, solubility, and metabolic stability.
This guide provides a logical and experimentally sound pathway to access this valuable chemical entity.
Retrosynthetic Analysis and Strategic Planning
The most convergent and logical approach to constructing the pyrazolo[3,4-b]pyridine core is to form the pyridine ring onto a pre-existing, appropriately substituted pyrazole. This strategy is widely employed due to the commercial availability and straightforward synthesis of the required 5-aminopyrazole precursors.[4]
Our retrosynthetic analysis begins by disconnecting the pyridine ring of the target molecule 1 . A well-established method for pyridine synthesis is the Hantzsch reaction or related cyclocondensation methodologies. This leads us to envision a key cyclocondensation step between a 5-aminopyrazole derivative (2 ) and a suitable 1,3-dicarbonyl compound or its equivalent (3 ), which would provide the necessary atoms for the pyridine ring.
Further deconstruction of the key intermediate, 1,3-dimethyl-1H-pyrazol-5-amine (2) , reveals its simple precursors: methylhydrazine and ethyl cyanoacetate (or a similar β-ketonitrile), which are readily available starting materials. This retrosynthetic blueprint forms the basis of our proposed forward synthesis.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, a fusion of pyrazole and pyridine rings, is a recognized pharmacophore present in numerous biologically active molecules. A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This guide provides a detailed overview of the key physicochemical parameters of this compound, outlines robust experimental protocols for their determination, and offers insights into the interpretation of this data in the context of drug development.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, a fundamental building block of nucleic acids. This structural similarity allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. Consequently, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for various therapeutic applications, including oncology, inflammation, and cardiovascular diseases. The specific compound, this compound, possesses key functional groups—a carboxylic acid and methyl substitutions—that will significantly influence its physicochemical and pharmacokinetic properties.
Core Physicochemical Properties
A thorough characterization of a drug candidate's physicochemical profile is a critical step in the drug discovery and development pipeline. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Chemical Structure and Molecular Formula
-
IUPAC Name: this compound
-
Molecular Weight: 205.22 g/mol [1]
-
Canonical SMILES: CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)O[2]
-
InChI Key: RDFKCZQFWJDUEX-UHFFFAOYSA-N[2]
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 205.22 g/mol | Calculated |
| Melting Point | Data not available | Experimental determination required |
| Boiling Point | Data not available | Experimental determination required |
| Aqueous Solubility | Data not available | Experimental determination required |
| pKa | Data not available | Experimental determination required |
| LogP (predicted) | 1.2 | XlogP (Computational)[2] |
Lipophilicity: A Key Determinant of Biological Activity
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter influencing membrane permeability, protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Predicted Lipophilicity
For this compound, the predicted XlogP is 1.2[2]. This value suggests a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.
Experimental Determination of LogP: The Shake-Flask Method
The gold-standard method for experimentally determining LogP is the shake-flask method.
Protocol:
-
Preparation of Phases: Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by vigorous mixing followed by separation.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Caption: Workflow for experimental LogP determination.
Acidity and Ionization: The Role of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa dictates the extent of its ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and target binding. This compound contains a carboxylic acid group, which is acidic, and nitrogen atoms within the heterocyclic ring system, which can be basic.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acidic groups are ionized, which corresponds to the midpoint of the steepest part of the titration curve.
References
An In-Depth Technical Guide to the Potential Mechanism of Action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive analysis of the potential mechanism of action of a specific derivative, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. While direct experimental data on this particular compound is limited, this guide will extrapolate potential mechanisms based on the well-documented activities of structurally analogous pyrazolo[3,4-b]pyridine derivatives. We will delve into the key signaling pathways and molecular targets that are modulated by this class of compounds, provide detailed experimental protocols for assessing these activities, and offer insights into the structure-activity relationships that may govern the biological profile of this compound.
Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly enzymes that bind ATP and other nucleotides. This has led to the development of numerous pyrazolo[3,4-b]pyridine derivatives with potent and selective activities against various diseases.[1][2]
The diverse pharmacological landscape of pyrazolo[3,4-b]pyridines includes:
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Anticancer Activity: Inhibition of various kinases, topoisomerase II, and tubulin polymerization.[3]
-
Metabolic Regulation: Activation of AMP-activated protein kinase (AMPK).[4]
-
Antimicrobial and Antiviral Properties: Broad-spectrum activity against various pathogens.[5][6]
-
Central Nervous System (CNS) Activity: Potential as antidepressant and anti-Alzheimer agents.[5]
The subject of this guide, this compound, possesses the core pyrazolo[3,4-b]pyridine structure with methyl substitutions at positions 1, 3, and 6, and a carboxylic acid group at position 4. These substitutions are expected to significantly influence its physicochemical properties and biological activity.
Potential Mechanisms of Action: An Evidence-Based Extrapolation
Based on the extensive literature on pyrazolo[3,4-b]pyridine derivatives, we can hypothesize several potential mechanisms of action for this compound.
Kinase Inhibition
A predominant mechanism of action for many pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases.[3][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases.
Potential Kinase Targets:
-
AMP-activated protein kinase (AMPK): Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent AMPK activators.[4] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential in metabolic diseases like type 2 diabetes and obesity, as well as in cancer.
-
Fibroblast Growth Factor Receptor (FGFR): The pyrazolo[3,4-b]pyridine core is found in inhibitors of FGFR, a receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis.[3][5]
-
Cyclin-Dependent Kinases (CDKs): Various CDK family members, which are crucial for cell cycle regulation, have been shown to be inhibited by pyrazolo[3,4-b]pyridine derivatives.[3]
The substitution pattern of this compound, particularly the N1-methyl group and the C4-carboxylic acid, will be critical in determining its kinase inhibitory profile.
Topoisomerase IIα Inhibition
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of topoisomerase IIα (TOPOIIα).[3] TOPOIIα is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cells, making it an attractive target for anticancer therapies.
The planar, bicyclic nature of the pyrazolo[3,4-b]pyridine scaffold allows it to intercalate into DNA and stabilize the TOPOIIα-DNA cleavage complex, preventing the re-ligation of the DNA strands.
Modulation of Other Cellular Targets
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends beyond kinase and topoisomerase inhibition. Other potential mechanisms include:
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with the dynamics of microtubule assembly, a mechanism shared by several successful anticancer drugs.[3]
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: This kinase is implicated in a variety of diseases, including neurodegenerative disorders and type 2 diabetes, and has been identified as a target for pyrazolo[3,4-b]pyridines.[3]
Experimental Workflows for Mechanistic Elucidation
To investigate the potential mechanisms of action of this compound, a systematic experimental approach is required.
Initial Cytotoxicity and Antiproliferative Screening
The first step is to assess the compound's general biological activity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., a panel of NCI-60 cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Target-Based Assays
Based on the initial screening results, more specific assays can be employed to identify the molecular target.
Protocol: In Vitro Kinase Inhibition Assay (Example: AMPK)
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human AMPK α1β1γ1), a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Protocol: Topoisomerase IIα DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα, and ATP in an appropriate buffer.
-
Compound Incubation: Add a dilution series of this compound to the reaction mixture.
-
Enzymatic Reaction: Incubate the mixture at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Visualization of Key Concepts
General Synthetic Strategy
The synthesis of 1H-pyrazolo[3,4-b]pyridines can be broadly categorized into two main strategies: building the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring onto a pyridine core.[1][2]
Caption: Retrosynthetic analysis of 1H-pyrazolo[3,4-b]pyridines.
Potential Kinase Inhibition Workflow
A logical workflow for investigating the kinase inhibitory potential of the compound is outlined below.
Caption: Experimental workflow for kinase inhibitor profiling.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound is not available, we can infer potential trends from related compounds:
-
N1-Substitution: The N1 position is crucial for modulating potency and selectivity. The methyl group in the target compound is a small, neutral substituent that may influence its interaction with the hinge region of kinases.
-
C3-Substitution: The C3-methyl group can impact the orientation of the molecule within the binding pocket.
-
C4-Carboxylic Acid: The carboxylic acid at the C4 position introduces a negatively charged group that can form key hydrogen bonds or salt bridges with amino acid residues in the target protein. This is a common feature in many enzyme inhibitors.
-
C6-Substitution: The C6-methyl group can affect the overall electronics and steric profile of the molecule.
Conclusion and Future Directions
This compound is a compound of significant interest due to its privileged pyrazolo[3,4-b]pyridine core. While its precise mechanism of action remains to be elucidated, this guide has outlined a rational, evidence-based approach to its investigation. Based on the extensive research on analogous compounds, it is plausible that this molecule functions as a kinase inhibitor, a topoisomerase IIα inhibitor, or modulates other key cellular pathways.
Future research should focus on the systematic experimental evaluation of this compound using the workflows described herein. A comprehensive understanding of its mechanism of action will be essential for its potential development as a therapeutic agent.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Solubility Profile of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A Strategic Approach for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical parameter that dictates its journey through the drug discovery and development pipeline. Insufficient solubility can impede absorption, lead to poor bioavailability, and generate unreliable data in in vitro assays, ultimately increasing development costs and timelines.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. We will dissect its structural components to anticipate its behavior in various solvents, with a special focus on Dimethyl Sulfoxide (DMSO), the workhorse of early-stage discovery. Furthermore, this document details authoritative, step-by-step protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate robust and reproducible data.
Introduction: The Criticality of Solubility
This compound belongs to the pyrazolopyridine class of heterocyclic compounds.[4][5] This family of molecules is of significant interest in medicinal chemistry due to its versatile biological activities.[6][7] However, for any compound to advance as a potential therapeutic agent, its solubility must be thoroughly characterized. Poor aqueous solubility is a primary contributor to formulation challenges and erratic absorption from the gastrointestinal tract, which can diminish oral bioavailability.[3] Therefore, a precise understanding of a compound's solubility is fundamental for making informed decisions, from initial hit screening to lead optimization and formulation development.[8]
Physicochemical Profile and Anticipated Solubility
The molecular structure of this compound offers key insights into its likely solubility behavior.
-
Molecular Weight: 205.22 g/mol [10]
-
Core Structure: The fused pyrazolopyridine ring system is aromatic and relatively non-polar, which can contribute to low solubility in aqueous media.[11]
-
Functional Groups:
-
Carboxylic Acid (-COOH): This is the most influential group. It is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor.[12][13] Its presence suggests that the compound's solubility will be highly dependent on pH. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt (R-COO⁻), which is significantly more polar and thus more soluble in water. In acidic solutions, it will remain in its neutral, less soluble form.
-
Trimethyl Groups (-CH₃): The three methyl groups are non-polar and increase the lipophilicity (hydrophobicity) of the molecule. This increased hydrocarbon character will generally decrease solubility in polar solvents like water but may enhance it in less polar organic solvents.[12][14]
-
Based on this structural analysis, we can anticipate the solubility profile summarized in the table below.
Table 1: Anticipated Solubility Profile of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate both the polar carboxylic acid group and the non-polar ring system. DMSO is an exceptional solvent for a wide range of organic compounds.[15][16] |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (pH-dependent) | Solubility in water is expected to be low at neutral and acidic pH due to the hydrophobic core.[14] Solubility will increase significantly at basic pH. Alcohols are better solvents than water due to their organic character.[12] |
| Non-Polar | Toluene, Hexane, Chloroform | Low | The molecule's polarity, primarily from the carboxylic acid and nitrogen atoms, makes it incompatible with non-polar solvents, following the "like dissolves like" principle.[12] |
The Role of Dimethyl Sulfoxide (DMSO) in Solubility Assessment
DMSO is a versatile polar aprotic solvent that is indispensable in drug discovery.[15][16] It is renowned for its ability to dissolve an extensive range of both polar and non-polar compounds, making it the standard choice for preparing high-concentration stock solutions for high-throughput screening (HTS).[15][16][17]
Causality Behind Using DMSO:
-
Exceptional Solvating Power: Its capacity to dissolve poorly water-soluble compounds allows for a standardized starting point in biological assays.[18]
-
Miscibility: DMSO is fully miscible with water and a wide array of organic solvents, which facilitates its dilution into aqueous assay buffers.[15]
-
Low Volatility: A high boiling point (189 °C) prevents solvent evaporation and concentration changes in stock solutions stored on plates.[15]
However, it is crucial to recognize that starting from a high-energy DMSO-solvated state can lead to the formation of supersaturated aqueous solutions when diluted. This is the basis of kinetic solubility measurements, which can overestimate the true solubility and may lead to compound precipitation over time in an assay.[1][2]
Experimental Protocols for Solubility Determination
To obtain a comprehensive solubility profile, two distinct but complementary methods are employed: kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is ideal for early drug discovery to quickly flag compounds with potential solubility issues.[2][19] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[1]
Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[20]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Addition of Buffer: Add 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a final DMSO concentration of 2%.[2]
-
Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[1]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The point at which a sharp increase in turbidity is observed corresponds to the kinetic solubility limit.
-
Quantification (Alternative): For a more quantitative result, the plate can be filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[1][21]
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Assay
This method is the "gold standard" for determining the true solubility of a compound at equilibrium.[8] It is lower-throughput but provides crucial data for lead optimization and formulation.[22][23] The assay measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[23]
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Addition: Add an excess amount of solid (crystalline powder) this compound to a series of glass vials.[22][24] The excess solid must be visible.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 PBS, water, etc.) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[8][22][25]
-
Phase Separation: After incubation, allow the vials to stand so that the excess solid can sediment. Alternatively, separate the solid and liquid phases by centrifugation or filtration. This step is critical for accuracy.[8]
-
Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the sample with an appropriate solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.[3]
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
Characterizing the solubility of this compound is a foundational step in its evaluation as a potential drug candidate. Its chemical structure, featuring a hydrophobic core and a pH-sensitive carboxylic acid group, suggests a complex solubility profile that demands empirical validation. While DMSO serves as an excellent starting solvent for initial screening, a thorough investigation using both kinetic and thermodynamic methods is essential. The protocols outlined in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data, thereby enabling data-driven decisions and mitigating risks in the drug development process.
References
- 1. enamine.net [enamine.net]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
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- 7. Synthesis of Pyrazolopyridine Annulated Heterocycles and Study the Effect of Substituents on Photophysical Properties | Semantic Scholar [semanticscholar.org]
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An In-Depth Technical Guide to the Pyrazolo[3,4-b]pyridine Scaffold: Context for CAS Number 886503-44-2
Executive Summary: This technical guide addresses the chemical compound 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, identified by CAS number 886503-44-2. An exhaustive search of scientific literature and patent databases reveals a notable absence of specific research pertaining to this exact molecule. While it is available from several chemical suppliers, no published studies on its synthesis, biological activity, or mechanism of action could be identified. Therefore, this guide provides a comprehensive overview of the broader class of compounds to which it belongs: the pyrazolo[3,4-b]pyridines. This scaffold is of significant interest to researchers in drug discovery due to its diverse and potent biological activities. This document will delve into the general properties, synthesis methodologies, and therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, offering valuable context for scientists and drug development professionals interested in this chemical series.
Introduction to this compound (CAS 886503-44-2)
The compound with CAS number 886503-44-2 is chemically known as this compound. Its fundamental properties, derived from publicly available chemical databases, are summarized below.
| Property | Value | Source |
| CAS Number | 886503-44-2 | Multiple |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C2C(=N1)N(C(=N2)C)C)C(=O)O | [1] |
| Synonyms | AKOS B024435, ART-CHEM-BB B024435 | Multiple supplier catalogs |
Despite its commercial availability, there is a conspicuous lack of published research on this specific molecule. A search of the PubChem database, a comprehensive repository of chemical information, returned no associated literature. This suggests that while the compound may be used as a building block in proprietary research, its synthesis and biological characterization are not in the public domain.
The true value in understanding CAS 886503-44-2, therefore, lies in the context of its core structure: the pyrazolo[3,4-b]pyridine scaffold. This heterocyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds.
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core in Drug Discovery
The pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle that has garnered significant attention from medicinal chemists. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly kinases. The scaffold's versatility is further enhanced by the multiple points at which substituents can be introduced, enabling fine-tuning of its pharmacological properties.
General Synthesis Strategies
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches:
-
Construction of the pyridine ring onto a pre-existing pyrazole: This is a common and versatile method. Typically, a 5-aminopyrazole derivative is reacted with a 1,3-dicarbonyl compound or its equivalent. The choice of reactants and reaction conditions can influence the substitution pattern of the final product.
-
Formation of the pyrazole ring onto a pre-existing pyridine: In this approach, a substituted pyridine with appropriate functional groups is used as the starting material. For instance, a 2-chloropyridine derivative with a hydrazine or a related nitrogen nucleophile can be cyclized to form the pyrazole ring.
A general workflow for the first approach is depicted below:
Caption: Generalized synthesis of pyrazolo[3,4-b]pyridines.
This modularity in synthesis allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, which is crucial in the drug discovery process.
Biological Activities and Therapeutic Potential of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a key component in numerous compounds with a wide array of biological activities. The following sections highlight some of the most prominent therapeutic areas where these compounds have shown promise.
Kinase Inhibition
A significant portion of the research on pyrazolo[3,4-b]pyridines has focused on their ability to inhibit protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells.
-
Other Kinase Targets: The versatility of the scaffold allows for the development of inhibitors against a variety of other kinases implicated in cancer and inflammatory diseases.
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.
References
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine bases has made it a fertile ground for the discovery of potent and selective modulators of various biological targets, most notably protein kinases. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazolo[3,4-b]pyridine derivatives, from their initial synthesis in the early 20th century to their current prominence in drug discovery pipelines. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key reactions, and trace the timeline of the discovery of their diverse pharmacological activities. This guide is intended to be a valuable resource for researchers, offering both a historical perspective and practical insights into the chemistry and biology of this important class of compounds.
Introduction: The Rise of a Versatile Heterocycle
Pyrazolo[3,4-b]pyridines are bicyclic aromatic compounds resulting from the fusion of a pyrazole and a pyridine ring. Their journey from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the power of heterocyclic chemistry in generating novel therapeutic agents. The intrinsic electronic properties and the ability to present a variety of substituents in a defined three-dimensional space have made the pyrazolo[3,4-b]pyridine scaffold a versatile template for interacting with a wide array of biological targets.
Initially explored for their structural analogy to purines, the true potential of these derivatives began to be realized with the advent of high-throughput screening and a deeper understanding of the molecular drivers of disease. Today, pyrazolo[3,4-b]pyridine-based compounds are being investigated and developed for a multitude of therapeutic applications, including oncology, inflammation, and neurological disorders.[1]
The Genesis of a Scaffold: Early Discovery and Synthesis
The history of pyrazolo[3,4-b]pyridines begins over a century ago, with the pioneering work of early organic chemists.
The Dawn of Pyrazolo[3,4-b]pyridine Chemistry: Ortoleva and Bulow
The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908 . This seminal work involved the treatment of diphenylhydrazone with pyridine in the presence of iodine.[2] Just three years later, in 1911, Bulow expanded on this foundation by synthesizing N-phenyl-3-methyl substituted derivatives. Bulow's method utilized the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a strategy that laid the groundwork for future synthetic explorations.[2]
Foundational Synthetic Strategies
The early syntheses paved the way for the development of more robust and versatile methods for constructing the pyrazolo[3,4-b]pyridine core. Two principal retrosynthetic approaches have dominated the field: the formation of the pyridine ring onto a pre-existing pyrazole, and the construction of the pyrazole ring onto a pyridine precursor.
One of the earliest and most enduring methods for constructing the pyridine ring is the Friedländer annulation . This reaction involves the condensation of an o-aminocarbonyl compound with a compound containing an activated methylene group. In the context of pyrazolo[3,4-b]pyridine synthesis, this translates to the reaction of a 5-aminopyrazole bearing a carbonyl group at the 4-position with a methylene-containing reactant. The reaction can be catalyzed by both acids and bases and can even proceed in the absence of a catalyst at elevated temperatures.[3]
Experimental Protocol: Friedländer Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
This protocol is adapted from a procedure for a related quinoline synthesis and illustrates the general principles of the Friedländer reaction.
-
Reactants: o-Aminoacetophenone (1 mmol) and 1,3-dimethyl-5-pyrazolone (1 mmol).
-
Conditions: The reactants are heated in a melt at a temperature ranging from 150-260 °C.
-
Work-up: The reaction mixture is cooled and then purified by column chromatography or crystallization to isolate the desired 1H-pyrazolo[3,4-b]quinoline product.[3]
The Gould-Jacobs reaction is another classical method that has been effectively applied to the synthesis of pyrazolo[3,4-b]pyridines. This reaction typically involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate. By substituting the aniline with a 3-aminopyrazole, a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative is obtained. The initial adduct undergoes thermal cyclization, followed by tautomerization to the more stable 4-oxo form.[4]
Experimental Protocol: Gould-Jacobs Reaction for 4-Chloro-1H-pyrazolo[3,4-b]pyridines
This protocol describes a common two-step procedure starting from 3-aminopyrazole.
-
Step 1: Formation of the 4-hydroxypyrazolo[3,4-b]pyridine:
-
A mixture of 3-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110 °C for 1.5 to 12 hours. The reaction can often be performed neat.[4]
-
-
Step 2: Chlorination:
-
The resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 4-chloro derivative.[4]
-
The Modern Era of Synthesis: Innovation and Efficiency
While the classical methods remain valuable, the demand for rapid and diverse synthesis of pyrazolo[3,4-b]pyridine derivatives for drug discovery has driven the development of more efficient and versatile synthetic strategies.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of compounds. Several MCRs have been developed for the synthesis of highly substituted pyrazolo[3,4-b]pyridines.
A common MCR strategy involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as malononitrile or a β-ketoester.[5][6]
Experimental Protocol: Microwave-Assisted Multicomponent Synthesis
This protocol highlights a green and efficient approach to pyrazolo[3,4-b]pyridine synthesis.[6]
-
Reactants: 1,3-Dimethyl-1H-pyrazol-5-amine (1 mmol), an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).
-
Solvent: Water (4 mL).
-
Catalyst: Triethylamine (0.5 mmol).
-
Conditions: The reaction mixture is subjected to microwave irradiation at 40 °C for 20 minutes.
-
Work-up: The product precipitates from the reaction mixture and can be isolated by filtration.[6]
Cascade Reactions: Elegant and Intricate Transformations
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, provide an elegant and efficient means of constructing complex heterocyclic systems. A notable example is the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which allows for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines.[7]
A Scaffold of Biological Significance: The Pharmacological History
The recognition of the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives has been a gradual but ultimately transformative process.
Early Explorations: Anxiolytic and CNS-Active Agents
Some of the earliest pharmacological investigations of pyrazolopyridines revealed their activity as central nervous system (CNS) modulators. Compounds like cartazolate , etazolate , and tracazolate were identified as positive allosteric modulators of the GABA-A receptor, exhibiting anxiolytic effects.[8][9][10] This early work demonstrated the potential of this scaffold to interact with important neurological targets.
The Kinase Inhibitor Revolution: A Paradigm Shift
The true explosion of interest in pyrazolo[3,4-b]pyridines came with the discovery of their potent and often selective inhibitory activity against protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-b]pyridine scaffold proved to be an excellent template for designing kinase inhibitors, with different substitution patterns allowing for the targeting of specific kinases.
Table 1: Prominent Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Area | Key Features |
| TRK Inhibitors | TRKA, TRKB, TRKC | Oncology | Designed using scaffold hopping and computer-aided drug design, exhibiting nanomolar potency.[11] |
| FGFR Inhibitors | FGFR1, FGFR2, FGFR3 | Oncology | Developed as potent and selective inhibitors with significant antitumor activity in xenograft models. |
| Topoisomerase IIα Inhibitors | Topoisomerase IIα | Oncology | Hybrid molecules incorporating an indole moiety, showing potent antiproliferative activity.[1] |
| AMPK Activators | AMPK | Metabolic Diseases, Oncology | Designed to activate AMPK, leading to the inhibition of cancer cell proliferation. |
Expanding Horizons: Beyond Kinase Inhibition
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends beyond kinase inhibition. Recent research has uncovered a wide range of other biological activities, including:
-
Dual-activity compounds for Pulmonary Arterial Hypertension: Derivatives with both vasodilation and vascular remodeling inhibition properties.[12]
-
Antimicrobial and Antiviral Agents: Demonstrating activity against various pathogens.
-
Anti-inflammatory Agents: Modulating inflammatory pathways.
Structure-Activity Relationships: Decoding the Pharmacophore
The extensive research into pyrazolo[3,4-b]pyridine derivatives has led to a deep understanding of their structure-activity relationships (SAR). The ability to systematically modify the core and its substituents has been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
For kinase inhibitors, key interactions often involve hydrogen bonding between the pyrazole NH and the hinge region of the kinase active site. The substituents at various positions on the bicyclic system can then be tailored to occupy specific pockets within the ATP-binding site, thereby conferring selectivity for a particular kinase.
Visualizing the Journey: A Historical Timeline
The following diagram illustrates the key milestones in the discovery and development of pyrazolo[3,4-b]pyridine derivatives.
Caption: A timeline of key milestones in the history of pyrazolo[3,4-b]pyridine derivatives.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and development of pyrazolo[3,4-b]pyridine-based drug candidates.
Caption: A generalized workflow for the development of pyrazolo[3,4-b]pyridine drug candidates.
Conclusion and Future Perspectives
The journey of pyrazolo[3,4-b]pyridine derivatives from their humble beginnings to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific innovation. The development of diverse and efficient synthetic methodologies has been a key enabler of this progress, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. As our understanding of disease biology continues to deepen, the versatility of the pyrazolo[3,4-b]pyridine core will undoubtedly continue to be exploited for the development of novel and effective therapies. Future directions in this field will likely focus on the development of even more sophisticated and sustainable synthetic methods, the exploration of new biological targets, and the application of this remarkable scaffold to address unmet medical needs.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cartazolate [medbox.iiab.me]
- 9. Pyrazolopyridines - Wikipedia [en.wikipedia.org]
- 10. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating remarkable versatility across a spectrum of biological targets.[1][2][3] This guide delves into the latent potential of a specific, yet under-explored derivative: 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid . While direct biological data on this exact molecule is sparse, a comprehensive analysis of its structural analogues provides a robust, evidence-based roadmap for its potential applications and the experimental avenues to validate them. This document is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and granular, actionable protocols to explore the therapeutic promise of this compound.
The Pyrazolo[3,4-b]pyridine Core: A Foundation of Diverse Bioactivity
The fusion of a pyrazole and a pyridine ring creates a bicyclic heterocyclic system with a unique electronic and steric profile, making it an ideal candidate for interacting with various biological macromolecules.[2][3] Derivatives of this core have been successfully developed or investigated for a wide array of therapeutic indications.
Key Therapeutic Areas for Pyrazolo[3,4-b]pyridine Derivatives:
-
Oncology: A significant body of research highlights the anticancer properties of pyrazolo[3,4-b]pyridines, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[1][4][5]
-
Infectious Diseases: The scaffold has been explored for its potential in treating diseases caused by bacteria, fungi, and parasites.[6][7]
-
Metabolic Disorders: Recent studies have indicated the potential of these derivatives in managing conditions like diabetes.[8]
-
Neurological and Inflammatory Conditions: The pyrazolopyridine framework is present in drugs targeting the central nervous system and inflammatory pathways.[1][2]
The specific substitutions on the this compound molecule—the methyl groups at positions 1, 3, and 6, and the carboxylic acid at position 4—are poised to modulate its pharmacokinetic and pharmacodynamic properties, offering a unique profile within this versatile class of compounds.
Synthetic Strategy: A Generalized Approach
The synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives is well-documented, often involving a multicomponent reaction that builds the pyridine ring onto a pre-existing aminopyrazole. A common and efficient method involves the condensation of a 5-aminopyrazole with a β-ketoester and an aldehyde, followed by cyclization and aromatization.[2][9]
Predicted Biological Activities and Mechanistic Insights
Based on extensive literature on analogous compounds, we can project several high-probability biological activities for this compound.
Anticancer Potential via Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binder" for ATP-binding sites in protein kinases.[1][5] The nitrogen atoms in the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
Potential Kinase Targets:
-
c-Met: Several pyrazolo[3,4-b]pyridine derivatives have shown potent, nanomolar inhibition of c-Met, a tyrosine kinase often dysregulated in various cancers.[4]
-
TBK1 (TANK-binding kinase 1): This kinase is involved in innate immunity and cancer signaling pathways. Novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors with IC50 values in the sub-nanomolar range.[10]
-
Other Kinases: The scaffold has also been implicated in the inhibition of EGFR, B-Raf, FGFR, and CDKs, among others.[4][11]
Antidiabetic Activity via α-Amylase Inhibition
A recent study demonstrated that pyrazolo[3,4-b]pyridine hydrazide and hydrazone derivatives exhibit significant in-vitro antidiabetic activity by inhibiting α-amylase.[8] The inhibition of this enzyme slows the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia. The carboxylic acid moiety of our target compound could potentially form key interactions within the enzyme's active site.
Antiparasitic Activity
A patent application has disclosed the utility of pyrazolopyridine derivatives in treating diseases caused by Trypanosomatidae parasites, such as sleeping sickness and Chagas disease.[6] The proposed mechanism involves the inhibition of PEX14, a protein crucial for glycosome biogenesis. This leads to the mislocalization of glycolytic enzymes, causing ATP depletion and parasite death.[6]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a tiered screening approach is recommended.
Workflow for In-Vitro Biological Screening
Detailed Protocol: MTT Cytotoxicity Assay
This assay is a fundamental first step to assess the general anti-proliferative effect of the compound.
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50) in a panel of human cancer cell lines (e.g., HepG-2, MCF-7, A549).[4][12]
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Biological Activity Data
To provide context for potential experimental outcomes, the following table summarizes the reported activities of various pyrazolo[3,4-b]pyridine derivatives from the literature.
| Compound Class/Derivative | Target/Assay | Reported Activity (IC50) | Reference |
| Thioxopyrazolo[3,4-b]pyridine (5a) | c-Met Kinase | 4.27 nM | [4] |
| Thioxopyrazolo[3,4-b]pyridine (5a) | HepG-2 Cell Line | 3.42 µM | [4] |
| 1H-pyrazolo[3,4-b]pyridine (15y) | TBK1 Kinase | 0.2 nM | [10] |
| Pyrazolo[3,4-b]pyridine Hydrazide (3c) | α-Amylase | 9.6 µM | [8] |
| Pyrazolo[3,4-b]pyridine Hydrazone (4c) | α-Amylase | 13.9 µM | [8] |
Conclusion and Future Directions
While this compound remains a molecule with uncharacterized biological activity, the wealth of data on its structural analogues strongly suggests a high probability of it being a potent modulator of key biological targets, particularly in oncology and metabolic diseases. The methyl substitutions may enhance metabolic stability and cell permeability, while the carboxylic acid group offers a handle for further derivatization or for forming critical interactions with target proteins.
The path forward is clear: a systematic evaluation of this compound using the protocols outlined in this guide is warranted. Initial cytotoxicity screening followed by targeted enzymatic and cell-based assays will quickly reveal its therapeutic potential. Subsequent structure-activity relationship (SAR) studies, guided by molecular modeling, could further optimize its potency and selectivity, paving the way for a new class of therapeutic agents derived from this privileged scaffold.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP2993174A1 - Pyrazolopyridine derivatives and their use in therapy - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, making it a privileged scaffold for targeting a variety of biological entities.[1] Derivatives of pyrazolo[3,4-b]pyridine have shown a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] Notably, this class of compounds has been investigated as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and TANK-binding kinase 1 (TBK1).[2][3] Given its potential biological activity, this compound should be handled with the utmost care, treating it as a potentially potent pharmaceutical compound. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon data from related pyrazolopyridine derivatives to ensure a high level of safety in a laboratory setting.
Physicochemical Properties
While experimentally determined data for this specific compound is limited, computational predictions provide some insight into its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Santa Cruz Biotechnology[4] |
| Molecular Weight | 205.22 g/mol | Santa Cruz Biotechnology[4] |
| Appearance | Solid (predicted) | CymitQuimica[5] |
| XlogP (predicted) | 1.2 | PubChem[6] |
The predicted XlogP value suggests a moderate lipophilicity, which has implications for its absorption and distribution in biological systems, as well as its solubility in various laboratory solvents.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Harmful if swallowed: Oral toxicity is a potential concern with this class of compounds.[7]
-
Causes skin irritation: Direct contact with the skin may lead to irritation.[7]
-
Causes serious eye irritation: The compound is likely to be an irritant to the eyes.[7]
-
May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[7]
Biological Context and Potential for Potency:
The pyrazolo[3,4-b]pyridine core is a key component in numerous kinase inhibitors.[2][8] Kinases are crucial regulators of cell signaling, and their inhibition can have potent biological effects. Therefore, it is prudent to assume that this compound may exhibit significant biological activity and should be handled as a potent compound.
Personal Protective Equipment (PPE)
A stringent PPE policy is mandatory when handling this compound. The following diagram outlines the recommended PPE.
Caption: Recommended PPE for handling this compound.
Safe Handling and Storage
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilated Enclosure: For weighing the solid, a ventilated balance enclosure or a glove box is recommended to contain any airborne particles.
General Handling Practices:
-
Avoid creating dust.
-
Use dedicated spatulas and glassware.
-
Work on a disposable absorbent bench liner.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.
Synthesis and Handling Protocol
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and representative synthesis can be extrapolated from methods used for similar pyrazolo[3,4-b]pyridine derivatives.[1][9] The following is a hypothetical, yet plausible, multi-step synthesis that highlights key handling considerations at each stage.
Hypothetical Synthetic Pathway:
Caption: A generalized synthetic workflow for pyrazolo[3,4-b]pyridine-4-carboxylic acids.
Step-by-Step Methodology and Integrated Safety:
-
Step 1: Condensation Reaction
-
Procedure: A substituted aminopyrazole is reacted with a β-ketoester in a suitable solvent (e.g., ethanol, acetic acid) under reflux.
-
Safety:
-
Perform the reaction in a fume hood.
-
Use appropriate heat-resistant gloves when handling the hot reaction mixture.
-
Ensure the reflux condenser is properly functioning to prevent the release of solvent vapors.
-
-
-
Step 2: Cyclization
-
Procedure: The intermediate from Step 1 is heated, often in the presence of a dehydrating agent or at elevated temperatures, to facilitate the cyclization and formation of the pyrazolopyridine ring system.
-
Safety:
-
Monitor the reaction temperature closely to avoid uncontrolled reactions.
-
Be aware of potential pressure buildup if the reaction is performed in a sealed vessel.
-
-
-
Step 3: Hydrolysis
-
Procedure: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH, KOH) in an aqueous or alcoholic solution, followed by acidification.
-
Safety:
-
Handle corrosive bases and acids with appropriate PPE, including acid/base resistant gloves and a face shield.
-
Perform the acidification step slowly and with cooling to control the exothermic reaction.
-
-
-
Step 4: Purification
-
Procedure: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.
-
Safety:
-
When performing recrystallization, use the minimum amount of solvent necessary and avoid open flames if flammable solvents are used.
-
If using column chromatography, pack and run the column in a fume hood to avoid exposure to silica dust and solvent vapors.
-
Handle the dried, purified solid product as a potent compound, using a ventilated enclosure for weighing and transfer.
-
-
Emergency Procedures
Spill Response:
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1,3,6-Trimethyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxyli… [cymitquimica.com]
- 6. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 7. 6-phenyl-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C19H14N4O2 | CID 7064016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
using 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in kinase inhibitor screening
Screening 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid for Kinase Inhibitory Activity
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic drug discovery.[2] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4] Derivatives of this scaffold have been successfully developed to target a range of kinases, including Tropomyosin receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[5][6][7][8]
This document provides a comprehensive guide for the initial characterization of This compound [9], a representative member of this promising compound class, in an in vitro kinase inhibitor screening setting. We present a detailed protocol for determining the compound's inhibitory potency (IC50) against a panel of selected kinases using a luminescence-based assay that quantifies kinase activity by measuring ADP production.
Assay Principle: ADP-Glo™ Kinase Assay
The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a robust and highly sensitive method for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP and introduce luciferase and luciferin. The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced in the initial kinase reaction.[1] A potent inhibitor will decrease kinase activity, leading to less ADP production and a lower luminescent signal.
Experimental Workflow
The overall experimental workflow for determining the IC50 of a test compound is summarized in the diagram below.
Caption: Workflow for IC50 determination of a kinase inhibitor.
Detailed Protocol: In Vitro Kinase Assay
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.
Materials and Reagents
-
Test Compound: this compound (10 mM stock in 100% DMSO)
-
Control Inhibitor: Staurosporine (1 mM stock in 100% DMSO)
-
Kinases: Panel of recombinant kinases (e.g., TRKA, ALK, FGFR1, CDK2). Ensure high purity preparations (>98%).[10]
-
Substrates: Appropriate peptide or protein substrates for each kinase.
-
ATP: 10 mM stock solution.
-
Kinase Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.[1]
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
Plates: White, opaque, flat-bottom 384-well assay plates.
-
Equipment: Multichannel pipettes, plate reader with luminescence detection capabilities.
Step-by-Step Methodology
1. Compound Preparation (Serial Dilution)
-
Prepare a 10-point, 3-fold serial dilution of the 10 mM stock solution of this compound in 100% DMSO. This will create a concentration range to generate a dose-response curve.[11]
-
The final top concentration in the assay will be 100 µM (assuming a 100x final dilution). The DMSO concentration in the final assay should be kept constant across all wells, typically ≤1%.
-
Prepare similar dilutions for the Staurosporine positive control.
2. Assay Setup
-
In a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix of the kinase in kinase assay buffer. Add 5 µL of the diluted kinase to each well, except for the "no enzyme" background control wells.
-
Gently mix the plate and incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[1]
3. Kinase Reaction Initiation
-
Prepare a master mix containing the appropriate substrate and ATP in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase system, but typically, the ATP concentration is set near its Km value.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
4. Signal Detection
-
After the 60-minute incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition
-
Measure the luminescence of each well using a compatible plate reader.
Data Analysis and Interpretation
1. Data Normalization
-
Subtract the average luminescence signal from the "no enzyme" control wells from all other data points to correct for background.[11]
-
Normalize the data to percent inhibition. The average signal from the DMSO-only wells (vehicle control) represents 0% inhibition (100% activity), and the signal from the highest concentration of the control inhibitor (Staurosporine) or a no-activity control represents 100% inhibition (0% activity).[11]
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
2. IC50 Determination
-
Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic equation with a variable slope (Hill slope).[12]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The IC50 is the concentration of the inhibitor that produces a 50% reduction in kinase activity.
Hypothetical Data Presentation
The inhibitory activity of this compound is evaluated against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| TRKA | 85 | 6 |
| ALK | 250 | 12 |
| FGFR1 | 1,200 | 25 |
| CDK2 | >10,000 | 9 |
Table 1: Example inhibitory activity of the test compound against a representative kinase panel. Values are hypothetical and for illustrative purposes only.
Relevant Signaling Pathway: TRK Signaling in Cancer
Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are a family of receptor tyrosine kinases that are activated by neurotrophins. Gene fusions involving the NTRK genes (which encode the TRK proteins) can lead to the expression of chimeric TRK proteins with constitutively active kinase domains. These fusion proteins are oncogenic drivers in a wide range of adult and pediatric cancers.[8][13] Inhibiting the TRK kinase activity is a clinically validated strategy for treating these cancers. Given that pyrazolo[3,4-b]pyridine derivatives have been successfully developed as TRK inhibitors, this pathway represents a key area of interest.[8]
Caption: Simplified TRK signaling pathway and point of inhibition.
Conclusion
This application note provides a robust and detailed framework for the initial in vitro screening of this compound. The described luminescence-based assay is a reliable method for determining inhibitor potency and selectivity against a panel of protein kinases. By following this protocol, researchers can generate high-quality, reproducible data to guide further lead optimization and drug development efforts for this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. scbt.com [scbt.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Solubilization of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid for In Vitro Cell Culture Assays
Introduction
1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] Successful and reproducible in vitro evaluation of this and similar compounds is critically dependent on the development of a robust and reliable dissolution protocol. The inherent physicochemical properties of many small molecules, including potentially low aqueous solubility, necessitate a systematic approach to their preparation for cell-based assays.
This document provides a detailed protocol and supporting application notes for the solubilization of this compound. The methodologies described herein are designed to ensure the compound's bioavailability in cell culture media, thereby maintaining the integrity of experimental results. The guidance provided is grounded in established principles of small molecule handling for biological research and emphasizes the importance of minimizing solvent-induced artifacts.
Physicochemical Properties
A comprehensive understanding of the compound's physicochemical properties is foundational to developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[3] |
| Molecular Weight | 205.22 g/mol | Santa Cruz Biotechnology[4] |
| Appearance | Solid powder (assumed) | General knowledge |
| Predicted XlogP | 1.2 | PubChem[3] |
| pKa (estimated) | ~3.5 - 5.0 (for the carboxylic acid) | General chemical knowledge of carboxylic acids |
The predicted XlogP of 1.2 suggests a moderate lipophilicity. The presence of the carboxylic acid moiety indicates that the compound's solubility will be pH-dependent; it is expected to be more soluble at a neutral to alkaline pH where the carboxylic acid is deprotonated.
Dissolution Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common and effective solvent for a wide range of small molecules used in cell culture.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Step-by-Step Methodology
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 205.22 g/mol x 1000 mg/g = 2.05 mg
-
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh out 2.05 mg of this compound. Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution against a light and dark background to ensure that all solid particles have dissolved.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. If solubility issues persist, gentle warming (up to 37°C) can be attempted. However, be cautious as heat can degrade some compounds.
-
Sterilization: The high concentration of DMSO in the stock solution is self-sterilizing. No further filtration is typically required at this stage.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored correctly, DMSO stock solutions are generally stable for several months.
Workflow for Preparation of Stock and Working Solutions
Caption: Workflow for preparing this compound solutions.
Application Notes: Rationale and Best Practices
Choice of Solvent
-
DMSO as the Primary Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophilic and hydrophobic compounds. It is miscible with water and cell culture media, making it a standard choice for preparing stock solutions of test articles.[5]
-
Solvent Purity: Always use high-purity, sterile, cell culture grade DMSO to avoid introducing contaminants that could affect cellular health and experimental outcomes.
-
Alternative Solvents: If DMSO is not suitable for a particular cell line or assay, other organic solvents like ethanol or methanol may be considered.[6] However, their potential for cytotoxicity should be carefully evaluated.[7][8]
Managing Solvent Cytotoxicity
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.5%, and for some sensitive cell lines, as low as 0.1%.[5][8] High concentrations of DMSO can have pleiotropic effects on cells, including altered gene expression, differentiation, and cytotoxicity.[9]
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the compound-treated wells. This allows for the differentiation of the compound's effects from any effects of the solvent itself.[9]
pH and Solubility
Given that this compound is a carboxylic acid, its solubility in aqueous solutions is expected to increase with pH. Standard cell culture media are typically buffered to a physiological pH of ~7.4, which should facilitate the dissolution of the compound upon dilution from the DMSO stock. At this pH, the carboxylic acid group will be predominantly in its deprotonated, more soluble carboxylate form.
Experimental Design: A Self-Validating System
To ensure the trustworthiness of your experimental results, a preliminary validation of the dissolution protocol with your specific cell line is recommended.
Caption: A logical workflow for validating the dissolution protocol.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a Potential Kinase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid against ALK and CDK
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of various protein kinases.[1] These kinases, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinases (CDKs), are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous cancers.[2][3] ALK, a receptor tyrosine kinase, is a validated oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies.[2][3] CDKs are essential for cell cycle progression, and their aberrant activity is a fundamental aspect of uncontrolled cancer cell proliferation.[4][5]
Given the established potential of the pyrazolo[3,4-b]pyridine core, the novel compound This compound (PubChem CID: To be assigned, structure available[6]) warrants thorough investigation as a potential inhibitor of ALK and/or CDKs. This document provides a comprehensive experimental framework for the systematic evaluation of this compound, from initial biochemical screens to in-depth cellular characterization.
Section 1: Initial Biochemical Potency Assessment: In Vitro Kinase Inhibition Assays
The first critical step is to determine if the compound directly interacts with and inhibits the kinase activity of ALK and a representative panel of CDKs in a cell-free system. This allows for the precise measurement of inhibitory potency (IC50) without the complexities of cellular uptake, metabolism, and off-target effects. A common and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][7]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where the kinase (ALK or CDK) phosphorylates a substrate using ATP, generating ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP and uses this newly synthesized ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant human ALK, CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3 (commercial sources available)
-
Appropriate substrates (e.g., a generic tyrosine kinase substrate for ALK, Histone H1 for CDKs)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
This compound, dissolved in DMSO
-
Positive control inhibitors (e.g., Crizotinib for ALK, Palbociclib for CDK4/6)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 10 mM down to sub-nanomolar concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective kinase diluted in kinase buffer.
-
Include a "no enzyme" control for background luminescence.
-
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for each enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[4][7]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
Data Presentation: Biochemical Potency
| Target Kinase | Substrate | ATP Conc. (µM) | Test Compound IC50 (nM) | Positive Control IC50 (nM) |
| ALK | Poly(E,Y)4:1 | 10 | Experimental Value | Crizotinib: Value |
| CDK2/CycA | Histone H1 | 10 | Experimental Value | Roscovitine: Value |
| CDK4/CycD1 | Rb protein | 10 | Experimental Value | Palbociclib: Value |
| CDK6/CycD3 | Histone H1 | 10 | Experimental Value | Palbociclib: Value |
Section 2: Cellular Activity Assessment: Proliferation, Target Engagement, and Phenotypic Effects
Positive results from the biochemical assays warrant further investigation in a cellular context. These experiments will determine if the compound can penetrate the cell membrane, engage its target kinase, and elicit a biological response.
Cell Viability/Proliferation Assay
This assay measures the compound's effect on the growth and viability of cancer cell lines with known dependencies on ALK or CDK activity.
Cell Line Selection:
-
ALK-dependent: H3122, H2228 (NSCLC cell lines with EML4-ALK fusion)[10]
-
CDK-dependent: MCF-7 (ER+, CDK4/6 dependent breast cancer), MOLM-13 (AML, CDK6 dependent)
Protocol: CCK-8/MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Reagent Addition: Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Calculate the percent viability relative to DMSO-treated cells and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Downstream Signaling: Western Blot Analysis
Western blotting is essential to confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathways.[11][12][13]
Caption: Western blot experimental workflow.
Protocol: Western Blot
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x GI50) for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11][16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
Key Antibodies for Analysis:
| Target Pathway | Primary Antibody | Expected Outcome with Inhibition |
| ALK Signaling | p-ALK (Tyr1604) | Decrease |
| Total ALK | No change | |
| p-STAT3 (Tyr705) | Decrease | |
| Total STAT3 | No change | |
| CDK Signaling | p-Rb (Ser780, Ser807/811) | Decrease |
| Total Rb | No change | |
| p-CDK substrate motif [(K/H)pSP] | Decrease[18] | |
| Cyclin D1, Cyclin E | May change depending on cell cycle arrest point |
Cell Cycle Analysis
For compounds targeting CDKs, it is crucial to assess their impact on cell cycle progression. This is typically done using flow cytometry to analyze DNA content after staining with a fluorescent dye like propidium iodide (PI).[19][20][21]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C for at least 2 hours.[21][22]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[20][22]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK4/6 inhibitor is expected to cause a G0/G1 arrest.
Section 3: Trustworthiness and Self-Validation
To ensure the reliability of the results, each protocol incorporates essential controls:
-
Positive Controls: Known inhibitors for each kinase (e.g., Crizotinib for ALK, Palbociclib for CDK4/6) are used to validate the assay's performance.
-
Negative (Vehicle) Controls: DMSO-treated samples serve as the baseline for calculating inhibition and cellular effects.
-
Counter-screens: To assess selectivity, the compound should be tested against a panel of other kinases.
-
Orthogonal Assays: Combining biochemical (e.g., ADP-Glo) and cellular assays (e.g., Western blot for target phosphorylation) provides corroborating evidence of the compound's mechanism of action.
Conclusion
This comprehensive guide outlines a logical and robust workflow for the initial characterization of this compound as a potential ALK or CDK inhibitor. By systematically progressing from biochemical potency to cellular mechanism of action, researchers can generate a high-quality data package to support further preclinical development.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. promega.jp [promega.jp]
- 5. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. courses.edx.org [courses.edx.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. benchchem.com [benchchem.com]
- 16. peakproteins.com [peakproteins.com]
- 17. benchchem.com [benchchem.com]
- 18. Phospho-CDK Substrate Motif [(K/H)pSP] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a simple, precise, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The methodology is grounded in an understanding of the analyte's physicochemical properties and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust analytical procedure for this compound in research and development settings.
Introduction and Preliminary Considerations
This compound is a heterocyclic compound belonging to the pyrazolopyridine class.[1] The development of a robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]
Physicochemical Properties of the Analyte
A successful HPLC method development strategy begins with a thorough understanding of the analyte's chemical nature.
-
Structure:
Figure 1: Chemical Structure of this compound.
-
Molecular Formula: C₁₀H₁₁N₃O₂[3]
-
Molecular Weight: 205.22 g/mol [3]
-
Predicted Physicochemical Properties:
The molecule's amphoteric nature, possessing both an acidic carboxylic acid and basic nitrogen centers, makes mobile phase pH a critical parameter. The predicted XlogP value of 1.2 suggests moderate polarity. This information guides the initial selection towards a reversed-phase chromatographic mode, which separates compounds primarily based on hydrophobicity.[7] To achieve consistent retention and good peak shape, it is essential to suppress the ionization of at least one of the functional groups. For reversed-phase chromatography, suppressing the ionization of the carboxylic acid by working at a low pH is a common and effective strategy.[8] This protonates the carboxyl group, rendering it more non-polar and increasing its retention on a hydrophobic stationary phase.
Method Development Strategy
The development process is a systematic workflow designed to achieve a specific separation goal: a method that is selective, robust, and provides symmetric peak shapes with adequate retention.
Diagram 1: Logical workflow for HPLC method development.
Rationale for Chromatographic Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography and serves as an excellent starting point due to its hydrophobicity and broad applicability.[7] A particle size of 5 µm is standard for good efficiency without generating excessive backpressure.
-
Mobile Phase: A combination of purified water and acetonitrile (ACN) was chosen. ACN is often preferred over methanol due to its lower viscosity and lower UV cutoff wavelength.
-
Buffer and pH: To ensure the analyte is in a single, non-ionized form, an acidic mobile phase is required. A phosphate buffer adjusted to pH 2.5 with phosphoric acid is ideal. This pH is approximately 2 units below the expected pKa of the carboxylic acid, ensuring it remains fully protonated (neutral), which promotes retention and symmetrical peak shapes.[8]
-
Detection: The conjugated pyrazolopyridine ring system is expected to have strong UV absorbance. A photodiode array (PDA) detector was used to scan a standard solution from 200 to 400 nm. The maximum absorbance (λmax) was determined to be approximately 240 nm, which was selected for quantification to ensure high sensitivity.
Detailed Experimental Protocol
Reagents and Materials
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Buffer Salts: Monobasic potassium phosphate (KH₂PO₄), analytical grade.
-
Acid: Phosphoric acid (H₃PO₄), 85%, analytical grade.
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Data acquisition and processing were performed using appropriate chromatography data software.
Preparation of Solutions
-
Mobile Phase: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter. The final mobile phase is a mixture of this phosphate buffer and acetonitrile.
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) was used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Final Optimized HPLC Method
All quantitative data and method parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 2.5) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Elution Mode | Isocratic |
System Suitability Testing (SST)
Before proceeding with validation, the suitability of the chromatographic system must be established. This is achieved by injecting the working standard solution six replicate times. The acceptance criteria ensure the system is performing adequately for the intended analysis.[9]
| SST Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 7800 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
Method Validation Protocol
The finalized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11] The validation characteristics evaluated were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Diagram 2: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.
Specificity
Specificity was confirmed by injecting the diluent (blank) and a solution of the analyte. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte peak, demonstrating the method's specificity.
Linearity
The linearity of the method was established by constructing a calibration curve with five standard concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient (R²) was calculated.
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (R²) | 0.9997 |
| Regression Equation | y = 25431x + 1250 |
The high R² value confirms an excellent linear relationship between concentration and detector response over the specified range.[12]
Accuracy (Recovery)
Accuracy was determined by the method of standard addition. The analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percent recovery was calculated.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average Recovery | 99.87% |
The results fall within the typical acceptance range of 98-102%, confirming the method's accuracy.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability test was performed by a different analyst on a different day. The %RSD was calculated for this new set of measurements.
| Precision Type | % RSD of Peak Area |
| Repeatability | 0.52% |
| Intermediate Precision | 0.78% |
Both %RSD values are well below the 2% limit, indicating excellent method precision.[13]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 0.5 µg/mL (S/N ≈ 3:1)
-
LOQ: 1.5 µg/mL (S/N ≈ 10:1)
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the optimized method parameters. The system suitability parameters were checked after each change.
| Parameter Varied | Modification | Impact on SST |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1) | Passed |
| Mobile Phase pH | ± 0.2 units (2.3 and 2.7) | Passed |
| Column Temperature | ± 2 °C (28 and 32 °C) | Passed |
| Organic Phase % | ± 2% (33% and 37% ACN) | Passed |
The method remained unaffected by these minor changes, demonstrating its robustness.
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method validation, performed in accordance with ICH Q2(R1) guidelines, confirms its suitability for routine quality control analysis and stability studies in a drug development environment. The comprehensive protocol provided herein ensures that the method can be readily implemented in other laboratories.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. welch-us.com [welch-us.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. scirp.org [scirp.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for In Vitro Assay Setup of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2] Derivatives of this core structure have demonstrated significant therapeutic potential, particularly in oncology, by targeting key regulators of the cell cycle and signal transduction pathways.[1][3] This document provides a comprehensive guide for the in vitro evaluation of a specific pyrazolopyridine derivative, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Given the established activity of the pyrazolo[3,4-b]pyridine scaffold against various protein kinases, a two-tiered in vitro testing strategy is proposed. The initial phase will involve a broad-spectrum cytotoxicity screening against a panel of cancer cell lines to assess the compound's general anti-proliferative activity. This will be followed by a more focused investigation into its inhibitory potential against specific, clinically relevant kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Mesenchymal-Epithelial Transition factor (c-Met), which are known targets for this class of compounds.[4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for robust and reproducible in vitro characterization of this compound. The methodologies described herein are designed to be self-validating and are grounded in established best practices.
Tier 1: Primary Screening - Cellular Cytotoxicity Assessment
The first step in characterizing the biological activity of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of their viability.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 1: MTT Assay for Cytotoxicity Screening
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDSA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete media.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
| Cell Line | Seeding Density (cells/well) | Incubation Time (h) |
| HCT-116 | 8,000 | 48 |
| MCF-7 | 10,000 | 72 |
| HepG2 | 7,500 | 48 |
| A549 | 6,000 | 48 |
| Table 1: Recommended cell seeding densities and incubation times for the MTT assay. |
Tier 2: Secondary Screening - In Vitro Kinase Inhibition Assay
Based on the established activity of pyrazolo[3,4-b]pyridines as kinase inhibitors, a targeted in vitro kinase assay is the logical next step.[1][5] We propose evaluating the compound's inhibitory effect on CDK2/Cyclin A2 and c-Met, two kinases implicated in cancer progression and known to be targeted by this scaffold.[4] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for measuring kinase activity and determining inhibitor potency.[6][7]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial amount of ADP produced.[8][9]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Recombinant human c-Met enzyme
-
Kinase-specific substrates (e.g., Histone H1 for CDK2, Poly(Glu,Tyr) 4:1 for c-Met)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase (CDK2/Cyclin A2 or c-Met) to each well. The optimal kinase concentration should be determined empirically.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL. The ATP concentration should be at or near the Km for the respective kinase.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate the plate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate the plate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
| Kinase | Substrate | ATP Concentration (µM) |
| CDK2/Cyclin A2 | Histone H1 | 10-50 |
| c-Met | Poly(Glu,Tyr) 4:1 | 10-50 |
| Table 2: Recommended substrates and ATP concentrations for the kinase inhibition assays. |
Data Interpretation and Validation
A successful in vitro assay setup relies on careful data interpretation and validation. The IC₅₀ values obtained from both the cytotoxicity and kinase inhibition assays are crucial for determining the compound's potency. A lower IC₅₀ value indicates a more potent compound.
For the cytotoxicity assay, a dose-dependent decrease in cell viability is expected. The selectivity of the compound can be initially assessed by comparing the IC₅₀ values across different cancer cell lines.
For the kinase inhibition assay, a dose-dependent decrease in the luminescent signal (indicating less ADP production and thus, kinase inhibition) should be observed. Comparing the IC₅₀ values for CDK2 and c-Met will provide insights into the compound's kinase selectivity.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com [promega.com]
Application Notes & Protocols: A Researcher's Guide to 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers on how to approach the characterization and application of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a potential chemical probe. Given the broad spectrum of biological activities associated with the pyrazolopyridine scaffold, this molecule represents a promising starting point for target identification and pathway elucidation.[1][2][3][4] This guide outlines a systematic workflow, from initial characterization and hypothesis generation to detailed protocols for target validation and subsequent use in cellular and biochemical assays. The overarching goal is to equip researchers with the necessary framework to rigorously evaluate this compound and unlock its potential as a selective tool for biological discovery.
Introduction: The Role and Promise of Chemical Probes
Chemical probes are highly selective small molecules that modulate the function of a specific protein target.[5][6] They are invaluable tools in chemical biology and drug discovery for dissecting complex biological processes, validating new drug targets, and serving as starting points for therapeutic development.[7][8][9] Unlike drugs, which are optimized for clinical efficacy and safety, chemical probes are designed for high selectivity and potent target engagement to ensure that any observed biological effect can be confidently attributed to the modulation of its intended target.[5][8]
The pyrazolopyridine core is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][10][11] This suggests that this compound, a member of this chemical family, may interact with key biological targets of therapeutic relevance. This guide provides a roadmap for researchers to investigate and potentially establish this compound as a validated chemical probe.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a potential chemical probe is fundamental to designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C10H11N3O2 | [12][13] |
| Molecular Weight | 205.22 g/mol | [13] |
| IUPAC Name | This compound | [12] |
| Predicted XlogP | 1.2 | [12] |
Note: Experimental validation of properties like solubility and membrane permeability is a critical first step.
A Roadmap for Probe Development and Application
The following diagram outlines a logical workflow for characterizing an unknown compound as a chemical probe. This process is iterative and requires rigorous validation at each stage.
Caption: Workflow for the development and validation of a chemical probe.
Phase 1: Initial Characterization and Hypothesis Generation
Physicochemical Property Validation (Protocol)
Objective: To experimentally determine the solubility and stability of this compound in relevant biological buffers.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Serially dilute the stock solution in PBS to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate the solutions at room temperature and 37°C for 24 hours.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the concentration of the soluble compound.
-
Assess stability by monitoring for degradation peaks on the HPLC chromatogram over time.
Causality: Poor solubility can lead to compound precipitation and inaccurate results in biological assays. Understanding the stability is crucial to ensure the compound is not degrading under experimental conditions.
Phenotypic Screening
Objective: To identify a biological phenotype associated with the compound.
Rationale: Based on the known activities of pyrazolopyridine derivatives, initial screens could focus on assays for cancer cell proliferation, viral replication, or inflammatory responses.[1][2][10]
Example Protocol: Cancer Cell Proliferation Assay
-
Seed cancer cell lines (e.g., MIA PaCa-2, SCOV3, DU145 as reported for other pyrazolopyridines) in 96-well plates.[1]
-
Treat cells with a dose-response of this compound for 72 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
Determine the IC50 (half-maximal inhibitory concentration).
A potent and dose-dependent effect in a phenotypic assay provides the basis for subsequent target identification efforts.
Phase 2: Target Identification and Validation
Once a robust phenotype is observed, the next critical step is to identify the protein target(s) responsible for this effect.
Target Identification Strategies
Several unbiased approaches can be employed:
-
Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used to "pull down" interacting proteins from cell lysates.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding in cells or cell lysates.
-
Genetic Approaches (e.g., CRISPR screens): These screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, pointing to the target or pathway.
Target Engagement (Protocol)
Objective: To confirm direct binding of the compound to the putative target protein in a cellular context.
Method: Cellular Thermal Shift Assay (CETSA)
Rationale: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this stabilization.
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with the compound or vehicle control for a specified time.
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period.
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Selectivity Profiling
A high-quality chemical probe should be highly selective for its intended target.
Recommendations:
-
Kinase Profiling: If the target is a kinase, screen the compound against a broad panel of kinases.
-
Proteomics-based methods: Techniques like TPP can provide a global view of off-target engagement in an unbiased manner.
-
Functional Assays: Test the compound in assays for closely related protein family members.
A generally accepted standard for a selective probe is at least a 30-fold higher potency for the intended target over related off-targets.[5]
Phase 3: Application of the Validated Probe
Once this compound has been validated as a selective probe for a specific target, it can be used to explore the biology of that target.
Example Application: Investigating a Target's Role in a Signaling Pathway
Objective: To determine if the target protein is involved in a specific signaling pathway.
Protocol:
-
Culture cells and serum-starve overnight to reduce basal signaling.
-
Pre-treat cells with the chemical probe or vehicle control for 1-2 hours.
-
Stimulate the signaling pathway of interest with an appropriate agonist (e.g., a growth factor).
-
Lyse the cells at various time points post-stimulation.
-
Analyze the phosphorylation status or abundance of key pathway components by Western blot.
Interpretation: If the chemical probe blocks or enhances a specific signaling event downstream of the stimulus, it provides strong evidence for the target's involvement in that pathway.
Conclusion
This compound belongs to a class of compounds with significant biological potential. While its specific targets are not yet defined, this guide provides a rigorous, step-by-step framework for its evaluation as a chemical probe. By following these protocols for characterization, target identification, validation, and application, researchers can systematically determine the utility of this molecule as a tool to dissect biological systems and potentially uncover new therapeutic avenues. The principles of potency, selectivity, and demonstrated target engagement are paramount throughout this process to ensure the generation of reproducible and reliable scientific insights.
References
- 1. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical probe - Wikipedia [en.wikipedia.org]
- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mskcc.org [mskcc.org]
- 10. mdpi.com [mdpi.com]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 12. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 13. scbt.com [scbt.com]
Application Note & Protocols: Strategic Derivatization of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid for Activity-Guided Drug Discovery
An Application Note for Medicinal Chemists and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a fertile ground for developing inhibitors of various enzymes, particularly kinases, which are pivotal in cellular signaling pathways.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Specifically, derivatives have shown promise as inhibitors of therapeutically relevant kinases such as Cyclin-Dependent Kinase 2 (CDK2), Pim-1 kinase, Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][5][6]
The molecule 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid serves as an ideal starting point for chemical exploration. The carboxylic acid moiety at the C4 position is a versatile chemical handle, perfectly positioned for derivatization. By converting this acid into a library of amides, esters, or other functional groups, researchers can systematically probe the chemical space around the core scaffold. This process is fundamental to establishing Structure-Activity Relationships (SAR), optimizing properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion), and ultimately identifying promising lead compounds for further development.
This guide provides a detailed framework for the derivatization of this key intermediate, focusing on the robust and widely applicable formation of amides. We will detail validated protocols, explain the rationale behind reagent selection, and outline a workflow for characterization and subsequent biological evaluation.
Core Principle: Activating the Carboxylic Acid for Amide Coupling
A common pitfall in amide synthesis is the direct reaction between a carboxylic acid and an amine. This typically results in a non-productive acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[7] To circumvent this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which facilitate nucleophilic attack by the amine.
Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).
-
Carbodiimide-based activation (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions like racemization, an additive such as Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine to yield the desired amide.[7][8][9]
-
Uronium-based activation (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally efficient and are often the reagent of choice for difficult couplings, such as those involving sterically hindered substrates or poorly nucleophilic amines.[8] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive azabenzotriazolyl active ester, which rapidly acylates the amine.[9]
Caption: General mechanism of amide bond formation.
Part 1: Experimental Protocols for Derivatization
The following protocols provide step-by-step guidance for synthesizing amide derivatives of this compound. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Amide Coupling using EDC/HOBt
This method is a reliable standard for a wide range of amines. The byproducts are generally water-soluble, which often simplifies purification.[9]
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM as solvent
-
Standard work-up and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Activation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes. Successful activation is sometimes indicated by a clear, homogenous solution.
-
Amine Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water or 5% LiCl (to remove DMF), 1M aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide derivative.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient (less nucleophilic) amines where the EDC/HOBt method may be sluggish or fail.[8]
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents
Procedure:
-
Pre-activation (Recommended): In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Amine Coupling: Add the amine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Method Selection at a Glance
| Feature | EDC/HOBt Coupling | HATU Coupling |
| Substrate Scope | Good for most primary and secondary amines. | Excellent; ideal for hindered or poorly nucleophilic amines. |
| Reaction Time | 4 - 16 hours | 1 - 4 hours |
| Key Advantages | Cost-effective; water-soluble byproducts simplify work-up.[9] | High efficiency; rapid reaction rates; low racemization.[8] |
| Common Issues | Slower reactions; may fail with challenging substrates. | Higher cost; byproduct removal requires careful work-up. |
graph TD {
A[Start: Pyrazolopyridine Carboxylic Acid + Amine] --> B{Select Coupling Protocol};
B --> C[Protocol 1: EDC/HOBt];
B --> D[Protocol 2: HATU];
subgraph "Reaction"
C --> E[1. Activate Acid with EDC/HOBt
Add Amine + Base
Stir 4-16h]; D --> F[1. Activate Acid with HATU/Base
Add Amine
Stir 1-4h]; end
E --> G{Reaction Monitoring}; F --> G;
G --> H[Work-up (Extraction & Washing)]; H --> I[Purification (Column Chromatography)]; I --> J[Characterization]; J --> K[Pure Amide Derivative];
node[style="rounded,filled"]; A[fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C[fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[fillcolor="#4285F4", fontcolor="#FFFFFF"]; G[shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; K[shape=star, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Experimental workflow for amide synthesis.
Part 2: Structural Confirmation and Purity Analysis
Rigorous characterization is essential to confirm that the desired transformation has occurred and to ensure the purity of the compounds destined for biological testing.
| Technique | Purpose | Key Confirmation Signals |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | - Disappearance of the broad carboxylic acid singlet (δ ≈ 12-14 ppm).- Appearance of a new amide N-H signal (δ ≈ 7-9 ppm, broad singlet).- Appearance of new signals corresponding to the protons of the coupled amine fragment. |
| ¹³C NMR | Confirmation of carbon skeleton. | - Appearance of the amide carbonyl carbon (δ ≈ 160-175 ppm).- Appearance of new signals from the amine fragment's carbon atoms.[10][11] |
| LC-MS | Purity assessment and molecular weight confirmation. | - A single major peak in the LC chromatogram indicates purity.- The mass spectrum should show the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) for the target amide.[10][12] |
| FT-IR | Functional group analysis. | - Disappearance of the broad O-H stretch of the carboxylic acid.- Appearance of a strong C=O stretch for the amide (≈1640-1680 cm⁻¹).- Appearance of an N-H stretch (≈3200-3400 cm⁻¹).[11] |
Part 3: A General Framework for Biological Activity Screening
Once a library of derivatives has been synthesized and characterized, a tiered screening approach can efficiently identify compounds with desired biological activity. The pyrazolo[3,4-b]pyridine scaffold is a known kinase inhibitor, making anticancer and anti-inflammatory assays logical starting points.[1][3]
Caption: Tiered workflow for biological screening.
-
Primary Screening: The entire library of purified derivatives should be subjected to a high-throughput primary screen. For anticancer applications, a cell viability assay like the MTT assay against a panel of relevant cancer cell lines (e.g., breast, colon, liver) is a robust starting point.[1][11] This initial screen aims to identify "hits"—compounds that exhibit significant biological activity at a single, high concentration (e.g., 10 µM).
-
Dose-Response and IC₅₀ Determination: Compounds identified as hits in the primary screen are then evaluated in dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency allows for the ranking of compounds and the initial establishment of SAR.
-
Secondary/Mechanistic Assays: The most potent compounds should be advanced to more specific, target-based assays to elucidate their mechanism of action. Based on the known pharmacology of the scaffold, these could include:
-
In Vitro Kinase Inhibition Assays: Directly measure the ability of the compounds to inhibit the activity of specific kinases (e.g., CDK2, PIM1, TRK).[1][5]
-
Target Engagement Assays: Confirm that the compound binds to its intended target within a cellular context.
-
Selectivity Profiling: Test the lead compounds against a panel of related kinases to determine their selectivity profile, a critical factor for minimizing off-target effects.
-
By correlating the structural modifications of each derivative with its performance in these assays, a clear SAR can be developed, guiding the next round of rational drug design and optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
Application Notes and Protocols for Assessing the Cell Permeability of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Introduction: The Critical Role of Permeability in Drug Discovery
The journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges, a significant number of which are related to its pharmacokinetic properties. A molecule's ability to be absorbed into the systemic circulation and reach its target site of action is fundamentally governed by its capacity to permeate biological membranes.[1][2] Consequently, the early assessment of cell permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles and to identify potential liabilities that could lead to late-stage attrition.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to evaluate the cell permeability of the novel compound 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid . The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore with diverse biological activities, making the characterization of this particular derivative of significant interest.[5][6] We will delve into two widely adopted and complementary in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid assessment of passive diffusion and the Caco-2 cell-based assay, the gold standard for predicting human intestinal absorption.[3][7]
Choosing the Right Assay: A Tiered Approach to Permeability Screening
A strategic, tiered approach to permeability screening is often the most efficient. This involves initiating with a high-throughput, cost-effective assay to rank a large number of compounds, followed by more physiologically relevant but lower-throughput assays for promising candidates.
-
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA) : This cell-free assay is an excellent first-pass screen to determine a compound's passive diffusion characteristics.[8][9] It is rapid, highly reproducible, and particularly useful for eliminating compounds with poor intrinsic permeability early in the discovery process.[10] PAMPA can be adapted to model different biological barriers, such as the gastrointestinal tract (GIT) or the blood-brain barrier (BBB), by altering the lipid composition of the artificial membrane.[8]
-
Tier 2: Caco-2 Permeability Assay : For compounds that demonstrate favorable passive permeability in the PAMPA assay, the Caco-2 cell model provides a more comprehensive assessment.[11][12] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[7][13] This assay provides insights into both passive and active transport mechanisms, making it a valuable tool for predicting oral bioavailability.[11][14]
The following sections will provide detailed protocols for both the PAMPA-GIT and the Caco-2 permeability assays, tailored for the evaluation of this compound.
Diagram of the Tiered Permeability Screening Workflow
Caption: Tiered approach to permeability screening.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of this compound across an artificial membrane mimicking the gastrointestinal tract.
Materials and Reagents
-
This compound
-
PAMPA plate system (e.g., 96-well filter plates and matching acceptor plates)
-
Lecithin (phosphatidylcholine)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Atenolol, respectively)
-
UV-Vis spectrophotometer or LC-MS/MS system
Step-by-Step Methodology
-
Preparation of the Artificial Membrane Solution : Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate the mixture until the lecithin is fully dissolved.[10]
-
Preparation of Stock and Working Solutions :
-
Prepare a 10 mM stock solution of this compound and control compounds in DMSO.
-
Prepare a 200 µM working solution by diluting the stock solution in PBS (final DMSO concentration should be ≤1%).[15]
-
-
Coating the Filter Plate : Carefully apply 5 µL of the lecithin-dodecane solution to the membrane of each well of the donor filter plate. Allow the solvent to evaporate for at least 5 minutes.[10]
-
Assay Setup :
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the 200 µM working solution of the test compound and controls to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate wells is in contact with the buffer in the acceptor plate.
-
-
Incubation : Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[16]
-
Sample Analysis :
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA is the concentration of the compound in the acceptor well at time t.
-
Cequ is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA), where CD is the concentration in the donor well at time t.
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time in seconds.
Table 1: Interpretation of PAMPA Permeability Results
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Medium | 50 - 80% |
| > 10 | High | > 80% |
Protocol 2: Caco-2 Permeability Assay
This protocol describes a bidirectional permeability assay using Caco-2 cells to evaluate the intestinal absorption and potential for active efflux of this compound.[7][11]
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow
-
High and low permeability control compounds (e.g., Propranolol and Atenolol)
-
P-gp substrate control (e.g., Digoxin)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system
Step-by-Step Methodology
-
Cell Culture and Seeding :
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer. Change the media every 2-3 days.[17]
-
-
Monolayer Integrity Assessment :
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. TEER values should be >200 Ω*cm².[17][18]
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The Papp of Lucifer yellow should be < 1 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Bidirectional) :
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport : Add the test compound (typically 10 µM in HBSS, pH 6.5) to the apical (donor) chamber and fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.[7]
-
Basolateral to Apical (B-A) Transport : Add the test compound (10 µM in HBSS, pH 7.4) to the basolateral (donor) chamber and fresh HBSS (pH 7.4) to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis : Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
The Efflux Ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An ER > 2 suggests that the compound is a substrate for an efflux transporter, such as P-gp.[12][19] To confirm P-gp involvement, the assay can be repeated in the presence of a P-gp inhibitor like verapamil. A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.[7]
Table 2: Sample Data and Interpretation for Caco-2 Permeability Assay
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Efflux Substrate |
| This compound | 8.5 ± 0.7 | 9.1 ± 0.9 | 1.1 | High | No |
| Propranolol (High Perm.) | 25.2 ± 2.1 | 24.8 ± 2.5 | 1.0 | High | No |
| Atenolol (Low Perm.) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.3 | Low | No |
| Digoxin (P-gp Substrate) | 1.2 ± 0.3 | 15.6 ± 1.8 | 13.0 | Low | Yes |
Diagram of the Caco-2 Permeability Assay Workflow
Caption: Caco-2 bidirectional permeability assay workflow.
Conclusion
The strategic application of in vitro permeability assays is indispensable for the successful progression of drug candidates. By employing a tiered approach, starting with the high-throughput PAMPA assay for an initial assessment of passive diffusion, followed by the more physiologically relevant Caco-2 assay to investigate active transport and predict intestinal absorption, researchers can make informed decisions regarding the developmental potential of compounds like this compound. These detailed protocols provide a robust framework for obtaining reliable and reproducible permeability data, ultimately contributing to the selection of drug candidates with a higher probability of clinical success.
References
- 1. Current screening, design, and delivery approaches to address low permeability of chemically synthesized modalities in drug discovery and early clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting solubility issues with 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in aqueous buffers
Technical Support Center: 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
The unique structure of this compound—a heterocyclic pyrazolopyridine core combined with a carboxylic acid functional group—presents specific solubility behaviors that can be challenging but are manageable with the right approach. This guide provides a series of frequently asked questions (FAQs) and detailed protocols to help you achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in my neutral pH buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?
A1: This is the most common issue encountered with this class of compounds, and the explanation lies in its molecular structure. The compound is a weak acid due to the presence of the carboxylic acid group (-COOH).
-
At Neutral or Acidic pH: In a solution with a pH below its acid dissociation constant (pKa), the carboxylic acid group remains largely protonated (in the -COOH form). This form is neutral and uncharged. The bulky, fused heterocyclic ring system (the pyrazolopyridine core) is inherently hydrophobic.[1][2][3] Without the solubilizing effect of a charged group, the hydrophobic nature of the molecule dominates, leading to very poor solubility in water.[4]
-
The Role of pKa: While the exact pKa of this specific molecule is not widely published, carboxylic acids of this type typically have a pKa in the range of 4 to 5.[5][6] At pH 7.4, a significant portion of the molecules will still be in their less soluble, protonated state.
Q2: What is the most effective first step to improve the solubility of this compound in an aqueous buffer?
A2: The most critical and effective strategy is pH modification . By increasing the pH of the buffer, you can dramatically increase the solubility of the compound.
The underlying principle is the ionization of the carboxylic acid group. When the pH of the solution is raised above the compound's pKa, the carboxylic acid group loses a proton (deprotonates) to form a carboxylate salt (-COO⁻).[7][8] This creates a negative charge on the molecule, making it an ion. This charged species is significantly more polar than its neutral counterpart and will readily interact with polar water molecules, leading to a substantial increase in solubility.[9][10] As a general rule, for a weak acid to be fully ionized and soluble, the pH of the solution should be at least 1.5 to 2 units above its pKa.
Caption: Impact of pH on the ionization state and solubility of the carboxylic acid.
Q3: My compound is still not sufficiently soluble even after raising the pH. What are my next options?
A3: If pH adjustment alone is insufficient, the next strategy is to use a co-solvent . Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[11][12] This makes the solvent system more "hospitable" to the hydrophobic portions of your compound, thereby increasing its solubility.[13]
This is typically achieved by first preparing a concentrated stock solution of the compound in a neat organic solvent and then diluting this stock into your final aqueous buffer.
Key Considerations:
-
DMSO is a common first choice: It is a powerful solvent for many organic molecules.
-
Biocompatibility: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., cells, enzymes), as high concentrations can be toxic or interfere with the assay.[14] Typically, final concentrations of DMSO are kept below 0.5-1%.
-
Precipitation: When diluting the stock solution, add the stock slowly to the vigorously stirring buffer to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").[15]
| Co-Solvent | Abbreviation | Typical Starting Stock Conc. | Max Recommended Final Conc. (Cell-based assays) | Notes |
| Dimethyl sulfoxide | DMSO | 10-50 mM | < 0.5% (v/v) | Powerful solvent, but can have biological effects.[14] |
| Ethanol | EtOH | 10-50 mM | < 1% (v/v) | Common and less toxic than DMSO, but less potent as a solvent. |
| Polyethylene Glycol 400 | PEG 400 | 10-20 mM | Variable; check literature | Often used in in-vivo formulations.[16] |
| Propylene Glycol | PG | 10-20 mM | Variable; check literature | Another common formulation excipient.[12] |
Q4: What is the best-practice workflow for solubilizing a new batch of this compound?
A4: A systematic approach is crucial. The following workflow is recommended to efficiently find the optimal solubilization conditions while conserving your valuable compound.
Caption: Recommended troubleshooting workflow for solubilization.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the most common and recommended method for preparing this compound for use in biological assays.[17][18][19]
Materials:
-
This compound (MW: 205.22 g/mol )[20]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate microcentrifuge tubes or vials
Procedure:
-
Calculate Mass: Determine the mass of the compound required for your desired stock concentration and volume. For example, to make 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L * 0.001 L * 205.22 g/mol * 1000 mg/g = 4.10 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the compound.
-
Dissolve: Cap the vial securely and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Preparing a Working Solution by Dilution
Procedure:
-
Prepare Buffer: Have your final, sterile-filtered aqueous buffer ready in a suitable container (e.g., a 15 mL conical tube).
-
Start Stirring: Place the tube of buffer on a stir plate with a small, sterile stir bar and begin stirring at a moderate speed to create a vortex.
-
Dilute Stock: Withdraw the required volume of your concentrated DMSO stock solution using a calibrated pipette.
-
Add Dropwise: Submerge the pipette tip into the buffer and dispense the stock solution slowly and directly into the stirring buffer. Do not simply drop it onto the surface, as this increases the risk of precipitation.
-
Mix Thoroughly: Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.
-
Final Check: Visually inspect the final working solution against a dark background to ensure it is clear and free of any precipitate. If any cloudiness is observed, the compound may have exceeded its solubility limit in that final buffer composition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. scbt.com [scbt.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of this important heterocyclic scaffold. The information is presented in a question-and-answer format to provide direct and actionable solutions to issues you may encounter during your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that can arise during the synthesis of pyrazolo[3,4-b]pyridines, offering explanations and step-by-step guidance to overcome them.
Issue 1: Low or No Product Yield
Question: I am attempting a synthesis of a pyrazolo[3,4-b]pyridine derivative, but the yield is consistently low or I'm not getting any of the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can introduce side reactions that consume starting materials or inhibit the desired reaction pathway.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants before use.[1]
-
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's success. While acetic acid is a common choice, other catalysts may be more effective for your specific substrates.[1]
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and overall reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete reactions or degradation of the product.
-
Recommendation: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others require heating.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reaction Monitoring: Inadequate monitoring can lead to premature or delayed quenching of the reaction.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[6]
-
Understanding the Mechanism: The regioselectivity is often determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. The initial attack of the aminopyrazole will preferentially occur at the more electrophilic carbonyl.[6] For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the electron-withdrawing CF₃ group is more electrophilic and reacts first.[6]
-
Strategic Choice of Reactants: One effective way to circumvent regioselectivity issues is to use a three-component reaction where the 1,3-dicarbonyl equivalent is generated in situ from an aldehyde and a ketone.[6] This approach often leads to the formation of a single regioisomer in high yield.[6]
-
Influence of Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.
-
Separation of Regioisomers: If the formation of a mixture is unavoidable, the next step is efficient separation.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.[1]
-
Issue 3: Difficult Purification
Question: I am struggling to purify my pyrazolo[3,4-b]pyridine product. What are the best practices for purification?
Answer: Purification can be challenging due to the polarity of the product and the presence of co-eluting byproducts.
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before attempting chromatographic purification.
-
Column Chromatography Optimization:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a low polarity mobile phase and gradually increase the polarity. A common solvent system is a gradient of hexane and ethyl acetate.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Issue 4: Unwanted Side Products
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Incomplete Cyclization: One common issue is the isolation of an open-chain intermediate that has not undergone the final cyclization to form the pyridine ring. This can be addressed by increasing the reaction temperature or time, or by using a more effective catalyst to promote the cyclization step.
-
Formation of Isomeric Fused Systems: In some cases, particularly with 1-NH-5-aminopyrazoles, condensation can occur through the N1 of the pyrazole ring, leading to the formation of pyrazolo[1,5-a]pyrimidines instead of the desired pyrazolo[3,4-b]pyridines.[7] The choice of an N-substituted 5-aminopyrazole can prevent this side reaction.
-
Byproduct from Solvent Participation: In reactions conducted in acetic acid, the formation of an acetamide byproduct has been observed due to the reaction of the amino group of the pyrazole with the solvent.[7] Switching to a non-reactive solvent can mitigate this issue.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of pyrazolo[3,4-b]pyridines.
Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?
The most prevalent methods involve the annulation of a pyridine ring onto a pre-existing pyrazole core. Key strategies include:
-
Condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds: This is a widely used and versatile method.[6]
-
Reaction of 5-aminopyrazoles with α,β-unsaturated ketones: This approach is also common, often proceeding through a Michael addition followed by cyclization.[2][6]
-
Three-component reactions: Combining a 5-aminopyrazole, an aldehyde, and a ketone or other active methylene compound can provide a highly efficient and regioselective synthesis.[6]
-
Gould-Jacobs reaction: Using a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by treatment with POCl₃, can yield 4-chloro-1H-pyrazolo[3,4-b]pyridines.[6]
Q2: How can I confirm the structure of my synthesized pyrazolo[3,4-b]pyridine?
A combination of spectroscopic techniques is essential for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure, including the substitution pattern and regiochemistry. Characteristic chemical shifts for the protons on the pyridine and pyrazole rings can confirm the formation of the fused system.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
-
X-ray Crystallography: Provides unambiguous proof of the structure and stereochemistry if a suitable single crystal can be obtained.[8]
Q3: Are there any specific safety precautions I should take when working with these reactions?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the specific hazards of all reagents being used by consulting their Safety Data Sheets (SDS).
-
Some reagents, like POCl₃, are highly corrosive and reactive and require careful handling.
Q4: What is the significance of the 1H-tautomer of pyrazolo[3,4-b]pyridines?
For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H-tautomer. Computational studies have shown that the 1H-tautomer is significantly more stable.[6] This is an important consideration when analyzing spectroscopic data and predicting the reactivity of these compounds.
III. Visualizing the Synthesis
To aid in understanding the reaction dynamics, the following diagrams illustrate a common synthetic pathway and a troubleshooting workflow.
Reaction Workflow
Caption: A typical synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low product yield.
IV. Key Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Catalyst | Screen acidic catalysts (e.g., AcOH) and Lewis acids (e.g., ZrCl₄).[1][2] | The catalyst is crucial for promoting both the initial condensation and the final cyclization steps. |
| Solvent | Test a range of solvents (e.g., ethanol, acetic acid) or solvent-free conditions.[1][6] | Solvent choice affects reactant solubility and can influence reaction kinetics and side product formation. |
| Temperature | Optimize between room temperature and reflux conditions.[1] | Temperature affects reaction rate; however, excessive heat can lead to product degradation. |
| Reactant Purity | Use high-purity starting materials; purify if necessary.[1] | Impurities can lead to unwanted side reactions and lower the overall yield. |
| Monitoring | Track reaction progress using Thin Layer Chromatography (TLC).[1] | Prevents premature or overly delayed reaction quenching, ensuring optimal yield. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solution Stability of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Welcome to the technical support center for 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for stability issues encountered when working with this compound in solution. While specific public data on this exact molecule is limited, this guide is built upon established principles of medicinal chemistry, analysis of its pyrazolopyridine and carboxylic acid moieties, and authoritative stability testing guidelines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors inherent to its structure:
-
pH: The presence of a carboxylic acid group and basic nitrogen atoms in the pyrazolopyridine ring system means that the molecule's ionization state is pH-dependent. This can affect both its solubility and susceptibility to hydrolytic degradation.
-
Light Exposure: Pyrazolopyridine scaffolds can possess photophysical properties, making them potentially susceptible to photodegradation upon exposure to UV or visible light.[1][2] International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[3]
-
Oxidation: The electron-rich nitrogen heterocyclic system may be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.
-
Temperature: As with most chemical compounds, reaction and degradation rates increase with temperature. Therefore, storage at elevated temperatures can accelerate degradation.
-
Solvent Choice: The choice of solvent can impact stability through direct reaction (e.g., solvolysis with protic solvents like methanol) or by influencing the rates of other degradation pathways.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For maximal stability, stock solutions should ideally be prepared in aprotic, anhydrous solvents such as DMSO or DMF and stored at -20°C or -80°C in tightly sealed containers. For aqueous experimental media, it is critical to use buffered solutions at a pH where the compound is most stable (which must be determined experimentally). Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q3: How does pH affect the solubility and stability of the compound?
A3: The compound has a carboxylic acid group (pKa typically ~3-5) and basic nitrogens on the pyrazolopyridine ring.
-
Solubility: At low pH (below its pKa), the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.
-
Stability: The stability at different pH values is complex. Extreme pH conditions (highly acidic or highly basic) can catalyze hydrolysis of functional groups or degradation of the heterocyclic ring system. The optimal pH for stability is often a compromise between solubility and chemical stability and must be determined through a systematic pH stability study.
Q4: What are the likely degradation products?
A4: While specific degradation products must be identified experimentally through techniques like LC-MS, potential degradation pathways include:
-
Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.
-
Hydrolysis: Cleavage of bonds within the pyrazolopyridine ring system, particularly at acidic or basic pH.
-
Oxidation: Formation of N-oxides or other oxidative products on the heterocyclic rings.
-
Photodegradation Products: Complex rearrangements or cleavage products resulting from light exposure.
Forced degradation studies are essential for identifying these potential degradants and developing stability-indicating analytical methods.[4]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common stability issues.
Issue 1: Rapid Loss of Compound Potency in Aqueous Media
You observe a significant decrease in the concentration of this compound within hours of preparing an aqueous solution for your experiment.
Caption: Troubleshooting workflow for rapid potency loss.
-
Potential Cause A: pH-Mediated Hydrolysis. The compound may be unstable at the pH of your solution (e.g., unbuffered water, which can be slightly acidic).
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your experimental solution.
-
Perform pH Stability Study: Conduct a forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to identify the pH range of maximum stability. (See Protocol 1 ).
-
Implement Buffers: For all future experiments, prepare solutions using a buffer system that maintains the pH within the determined stable range.
-
-
-
Potential Cause B: Photodegradation. The pyrazolopyridine core is a potential chromophore that may absorb ambient or laboratory light, leading to degradation.[1][2]
-
Troubleshooting Steps:
-
Review Handling: Determine if the solution was exposed to light for any significant period.
-
Conduct Photostability Study: Perform a controlled photostability experiment as outlined in ICH guideline Q1B to confirm light sensitivity.[3][5] (See Protocol 2 ).
-
Protect from Light: Always prepare, store, and handle solutions of the compound in amber glass vials or tubes wrapped in aluminum foil.
-
-
Issue 2: Compound Precipitates from Solution Over Time
You prepare a clear solution, but after a short period of storage (e.g., hours at room temperature or overnight at 4°C), a precipitate forms.
-
Potential Cause A: Poor Thermodynamic Solubility. The concentration of your solution may be above the compound's equilibrium solubility in that specific solvent system.
-
Troubleshooting Steps:
-
Determine Solubility: Experimentally determine the compound's solubility in your chosen solvent.
-
Use Co-solvents: Consider adding a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO, ethanol, or PEG 400 to your aqueous buffer to improve solubility.
-
Lower Concentration: If possible, perform the experiment at a lower, more soluble concentration.
-
-
-
Potential Cause B: pH-Dependent Solubility. The compound is a carboxylic acid. If the pH of the solution drifts downwards, the protonated, less soluble form of the molecule will predominate and may precipitate.
-
Troubleshooting Steps:
-
Confirm Buffering: Ensure your solution is adequately buffered. The buffer capacity should be sufficient to resist pH changes.
-
Check for CO₂ Absorption: If using a basic buffer, absorption of atmospheric CO₂ can lower the pH over time. Ensure containers are tightly sealed.
-
Select Appropriate pH: Prepare solutions at a pH well above the carboxylic acid's pKa (e.g., pH 7.4) to maintain it in the more soluble, deprotonated (carboxylate) form.
-
-
Part 3: Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of this compound. A validated, stability-indicating analytical method (e.g., RP-HPLC with UV detection) is required to quantify the parent compound and its degradation products.[6][7]
Protocol 1: pH Stability (Forced Hydrolysis) Study
This protocol follows the principles of forced degradation testing to determine the compound's stability profile across a range of pH values.
Caption: Experimental workflow for a pH stability study.
-
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution
-
Buffers: 0.1 N HCl (pH ~1-2), Acetate buffer (pH 4), Phosphate buffer (pH 7.4), Borate buffer (pH 9), 0.1 N NaOH (pH ~12-13)
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Prepare a concentrated stock solution of the compound (e.g., 1 mg/mL) in ACN.
-
In separate amber glass vials, add buffer of each pH.
-
Spike a small volume of the stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to avoid affecting the aqueous stability.
-
Immediately take a t=0 sample from each vial and analyze by HPLC to determine the initial concentration.
-
Incubate all vials at a controlled, stressed temperature (e.g., 40°C or 60°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, neutralize if necessary, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 concentration. Plot these values against time for each pH condition to determine the degradation rate.
-
Table 1: Example Data Output from pH Stability Study at 40°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 85.2 | 98.1 | 99.5 | 96.3 |
| 8 | 72.5 | 96.5 | 99.1 | 92.1 |
| 24 | 45.1 | 91.3 | 98.0 | 81.7 |
This is example data and does not represent actual experimental results.
Protocol 2: Photostability Study
This protocol is a simplified version based on the ICH Q1B guideline to assess light sensitivity.[8]
-
Materials:
-
Solutions of the compound prepared in a transparent solvent (e.g., water:ACN 50:50).
-
Clear and amber glass vials.
-
A calibrated photostability chamber capable of delivering a specific illumination (e.g., cool white fluorescent and near-UV lamps).
-
Aluminum foil.
-
-
Procedure:
-
Prepare multiple identical samples of the compound in clear glass vials.
-
Prepare a "dark control" sample by wrapping one of the vials completely in aluminum foil. Place it in the chamber alongside the other samples.
-
Place the vials in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[5]
-
At the end of the exposure, analyze all samples (including the dark control) by HPLC.
-
Data Analysis: Compare the concentration of the compound in the light-exposed samples to the dark control. A significant loss of compound in the exposed samples relative to the dark control indicates photosensitivity. Also, examine the chromatograms for the appearance of new degradation peaks.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jordilabs.com [jordilabs.com]
- 4. jddtonline.info [jddtonline.info]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of Trimethylated Pyrazolopyrimidines
Welcome to the Technical Support Center for the synthesis of trimethylated pyrazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic principles and practical laboratory experience.
Introduction: The Synthetic Challenge
The synthesis of trimethylated pyrazolopyrimidines, particularly from the reaction of 3-methyl-5-aminopyrazole with acetylacetone, is a cornerstone reaction in medicinal chemistry. However, this seemingly straightforward condensation is often complicated by a lack of regioselectivity, leading to the formation of isomeric byproducts that can be challenging to separate and identify. This guide will equip you with the knowledge to control these outcomes and troubleshoot common issues.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Yield of the Desired Trimethylated Pyrazolopyrimidine
Question: My reaction is giving a low yield of the target trimethylated pyrazolopyrimidine. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, ranging from reaction conditions to the purity of your starting materials.
1. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: These condensations typically require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature or with insufficient heating, the reaction rate will be very slow. Consider refluxing the reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Extended reaction times at high temperatures can sometimes lead to degradation, so finding the right balance is key.
-
Catalyst Choice: The reaction can be catalyzed by either acids or bases. Acetic acid is a common choice as it can also serve as the solvent. If using an acid catalyst, ensure its concentration is optimal. In some cases, a stronger acid catalyst might be required, but this can also promote side reactions. For base-catalyzed reactions, a non-nucleophilic base is preferable to avoid unwanted side reactions.
2. Purity of Starting Materials:
-
Impurities in your 3-methyl-5-aminopyrazole or acetylacetone can significantly impact the reaction outcome. Ensure your starting materials are of high purity. If necessary, purify them before use.
3. Inefficient Cyclization:
-
In some instances, the initial condensation may occur, but the subsequent cyclization to form the pyrimidine ring is slow. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this final cyclization and dehydration step.
4. Alternative Methodologies:
-
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and, in many cases, improve yields and regioselectivity compared to conventional heating.[1][2] If you have access to a microwave reactor, it is a highly recommended alternative.
Issue 2: Formation of Regioisomeric Byproducts
Question: My reaction is producing a mixture of two isomeric trimethylated pyrazolopyrimidines. How can I control the regioselectivity?
Answer:
The formation of regioisomers is the most common and significant challenge in the synthesis of asymmetrically substituted pyrazolo[1,5-a]pyrimidines. When reacting 3-methyl-5-aminopyrazole with acetylacetone, two primary regioisomers can be formed: 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and 3,5,7-trimethylpyrazolo[1,5-a]pyrimidine .
The regiochemical outcome is determined by the initial nucleophilic attack of one of the nitrogen atoms of the 3-methyl-5-aminopyrazole on one of the carbonyl carbons of acetylacetone.
Mechanism of Regioisomer Formation:
The reaction proceeds through a condensation-cyclization sequence. The initial attack can occur in two ways:
-
Pathway A: The exocyclic amino group (-NH2) of the aminopyrazole attacks one of the carbonyl groups of acetylacetone.
-
Pathway B: The endocyclic nitrogen atom (N1) of the pyrazole ring attacks a carbonyl group.
The subsequent cyclization and dehydration lead to the two different regioisomers. The preferred pathway is influenced by the electronic and steric environment of the reacting centers, which can be modulated by the reaction conditions.
Strategies to Control Regioselectivity:
-
Catalyst and Solvent System:
-
Acidic Conditions: Often, acidic conditions (e.g., refluxing in glacial acetic acid) are employed. The acidity of the medium can influence the protonation state of the aminopyrazole, thereby altering the relative nucleophilicity of the two nitrogen atoms and directing the reaction towards a specific isomer.[3]
-
Basic Conditions: In some cases, basic conditions may favor the formation of one isomer over the other. The choice of base is critical to avoid side reactions.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates and transition states of the two competing pathways, thus affecting the isomeric ratio. Experimenting with solvents of different polarities (e.g., ethanol, dioxane, toluene) can be a useful strategy.
-
-
Microwave Irradiation: As mentioned for improving yields, microwave-assisted synthesis can also enhance regioselectivity.[3][4] The rapid and uniform heating provided by microwaves can favor the kinetic product, leading to a higher proportion of a single isomer.
-
Use of Pre-functionalized Reagents: Employing β-enaminones instead of β-diketones can offer greater control over regioselectivity. The reaction often proceeds via an initial aza-Michael type addition-elimination, which can direct the regiochemical outcome more effectively.[5]
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Presence of Other Byproducts
Question: Besides regioisomers, I am observing other impurities in my reaction mixture. What could they be?
Answer:
While regioisomers are the primary concern, other byproducts can also form, complicating your purification.
-
Acetylacetone Self-Condensation Products: Under certain conditions (particularly with strong acid or base catalysts and elevated temperatures), acetylacetone can undergo self-condensation to form various byproducts.[6][7] These are often colored and can interfere with the isolation of the desired product.
-
Incomplete Reaction: Unreacted starting materials will be present if the reaction has not gone to completion. This can be addressed by optimizing reaction time and temperature, as discussed in Issue 1.
Mitigation Strategies:
-
Careful Control of Reaction Conditions: Avoid overly harsh conditions (very strong acids/bases or excessively high temperatures) that might promote the self-condensation of acetylacetone.
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reactant may lead to the formation of specific byproducts.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the 2,5,7-trimethyl and 3,5,7-trimethyl regioisomers?
A1: The most definitive method for distinguishing between these isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR.
-
1H NMR: The chemical shifts of the methyl groups and the aromatic protons on the pyrazolopyrimidine core will be different for each isomer due to the different electronic environments. A key diagnostic feature can be the fine structure (splitting) of the methyl group signals.[8] 2D NMR techniques such as HSQC and HMBC can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity and thus the isomeric structure.[1]
-
13C NMR: The chemical shifts of the carbon atoms in the pyrazole and pyrimidine rings, as well as the methyl carbons, will differ between the two isomers. Comparing the observed chemical shifts with literature values or with predicted shifts from computational chemistry can aid in identification.[8]
Q2: What are the best methods for purifying the desired trimethylated pyrazolopyrimidine from its regioisomer and other byproducts?
A2: The choice of purification method will depend on the physical properties of your product and the impurities.
-
Column Chromatography: This is the most common and effective method for separating regioisomers. A systematic approach to developing a solvent system using TLC is recommended.
-
Solvent System Selection: Start with a relatively nonpolar eluent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). The goal is to find a solvent system that provides good separation between the spots of the two isomers on a TLC plate.
-
-
Recrystallization: If your desired product is a solid and has significantly different solubility from the byproducts in a particular solvent, recrystallization can be a highly effective and scalable purification method.[5] This may require screening several different solvents or solvent mixtures to find the optimal conditions.
Q3: Can mass spectrometry be used to differentiate between the regioisomers?
A3: While mass spectrometry will confirm the molecular weight of your trimethylated pyrazolopyrimidine (and thus confirm that you have formed a product with the correct molecular formula), standard electron impact mass spectrometry (EI-MS) may not always provide distinct fragmentation patterns to reliably differentiate between the regioisomers.[9][10][11] The fragmentation is often complex and may not be unique to a specific isomer. However, in some cases, subtle differences in the relative abundances of certain fragment ions might be observable. Tandem mass spectrometry (MS/MS) could potentially provide more detailed structural information to distinguish between the isomers.
Data and Protocols
Table 1: Representative 1H NMR Chemical Shifts for Pyrazolo[1,5-a]pyrimidine Core Protons
| Proton | Typical Chemical Shift (ppm) |
| H-2 | ~8.5 |
| H-3 | ~6.6 |
| H-5 | ~7.1 |
| H-6 | ~7.0 |
| H-7 | ~8.6 |
Note: These are approximate values and can vary significantly based on substitution patterns and the solvent used.
Protocol: General Procedure for the Synthesis of Trimethylated Pyrazolopyrimidines
-
To a solution of 3-methyl-5-aminopyrazole (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Monitoring Workflow:
Caption: Workflow for monitoring reaction progress.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Mitigating Off-Target Effects of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Welcome to the technical support center for researchers working with 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[1][2] This guide is designed to provide in-depth troubleshooting and practical advice for identifying, characterizing, and ultimately reducing the off-target effects of this compound, ensuring the specificity and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Initial Assessment
Q1: I have synthesized or obtained this compound. What are the first steps to assess its potential for off-target effects?
The initial assessment of off-target effects for a novel compound like this compound should be systematic. Given that the pyrazolo[3,4-b]pyridine core is prevalent in kinase inhibitors, a logical starting point is to evaluate its kinase selectivity profile.[3][4]
Recommended Initial Steps:
-
Computational Profiling: Utilize in silico tools to predict potential off-target interactions. These methods compare the structure of your compound to databases of known ligands and their targets, providing a preliminary list of potential off-target candidates.[5][6]
-
Broad Kinase Panel Screening: An essential first experimental step is to screen the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM).[7] This will provide a broad overview of its selectivity and identify any potent off-target kinase interactions.[8]
-
Phenotypic Screening: Conduct cell-based assays using various cell lines to observe the compound's overall effect on cellular phenotypes.[9] This approach can reveal unexpected biological activities that may be due to off-target effects.
Q2: My initial screen shows that my compound inhibits several kinases in addition to my intended target. What does this mean and how should I proceed?
Observing activity against multiple kinases is not uncommon, as many small molecule inhibitors exhibit some degree of polypharmacology.[10] The key is to determine the potency of these off-target interactions and their relevance in a cellular context.
Next Steps:
-
Determine IC50/Kd Values: For the off-targets identified in the initial screen, perform dose-response experiments to determine their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). This will quantify the potency of the off-target interactions.
-
Cellular Target Engagement Assays: It's crucial to confirm that the compound engages these off-targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]
Part 2: Troubleshooting Guide - Experimental Approaches to Characterize and Reduce Off-Target Effects
This section provides detailed protocols and troubleshooting for key experiments aimed at understanding and mitigating the off-target effects of this compound.
Issue 1: Ambiguous Results from Initial Kinase Profiling
Symptom: The initial broad kinase panel screen shows weak to moderate inhibition of a wide range of kinases, making it difficult to distinguish true off-targets from experimental noise.
Causality: This can be due to the assay format, compound concentration, or the inherent promiscuity of the compound's scaffold.
Workflow for Clarification:
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Scaling Up the Synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Recognizing the challenges that can arise when transitioning from bench-scale synthesis to larger-scale production, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, scalable protocols. Our approach is grounded in established chemical principles to ensure you can anticipate, diagnose, and resolve experimental hurdles effectively.
Section 1: Synthesis Overview and Core Principles
The synthesis of the pyrazolo[3,4-b]pyridine core is a well-established area of heterocyclic chemistry, typically involving the construction of the pyridine ring onto a pre-existing pyrazole scaffold.[1] A robust and common method is a multi-component reaction that leverages the nucleophilicity of an aminopyrazole.
A prevalent strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2] For the target molecule, a logical pathway is the reaction between 5-amino-1,3-dimethylpyrazole and an acetoacetate derivative , followed by cyclization and subsequent hydrolysis. The formation of regioisomers can be a significant challenge if unsymmetrical reagents are used, but the selection of specific starting materials can direct the reaction towards the desired product.[1][3]
Caption: General workflow for the synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for ensuring high yield and purity?
A: Unquestionably, the purity of the starting materials, especially the 5-amino-1,3-dimethylpyrazole , is paramount.[3] Aminopyrazoles can be susceptible to oxidation and may contain residual impurities from their synthesis. These impurities can participate in side reactions, leading to the formation of colored byproducts and complicating purification. We recommend purifying the aminopyrazole by recrystallization or column chromatography before use in a large-scale reaction.
Q2: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase such as a gradient of hexane and ethyl acetate.[3] The starting aminopyrazole and the final carboxylic acid product will have significantly different Rf values due to their polarity difference. The intermediate ester will also be distinguishable. Monitoring allows you to determine the optimal reaction time, preventing the formation of degradation products from excessive heating.[3]
Q3: Is a specific catalyst required for this synthesis?
A: While some multi-component reactions for similar scaffolds benefit from acid or base catalysis, the condensation of 5-aminopyrazoles with β-ketoesters followed by thermal cyclization often proceeds efficiently without a catalyst.[4][5] For the initial condensation, a solvent like ethanol or acetic acid at reflux is typically sufficient. The subsequent cyclization is usually driven by high temperatures.
Q4: What is the primary challenge when moving from a 5-gram scale to a 100-gram scale?
A: Heat transfer and mixing become critical challenges. The high-temperature thermal cyclization step can be exothermic. On a small scale, this heat dissipates quickly. On a large scale, inefficient heat removal can lead to localized overheating, causing product degradation and the formation of tars. Ensure your reactor is equipped with an efficient overhead stirrer and a reliable temperature control system (e.g., a heating mantle with a thermocouple and controller or an oil bath).
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up.
Caption: Decision tree for troubleshooting low product yield.
Q: My reaction resulted in a very low yield of the desired product. What went wrong?
A: Low yields in pyrazolo[3,4-b]pyridine syntheses are a common issue and can stem from several factors.[3]
-
Cause 1: Impure Reactants. As mentioned in the FAQ, this is the most frequent culprit. Impurities in the 5-amino-1,3-dimethylpyrazole can inhibit the reaction or lead to intractable side products.
-
Solution: Verify the purity of your starting materials using NMR or melting point analysis. If necessary, recrystallize the aminopyrazole from a suitable solvent like ethanol/water or toluene.
-
-
Cause 2: Suboptimal Reaction Conditions. The condensation and cyclization steps are sensitive to temperature and time.
-
Solution: For the initial condensation, ensure the mixture reaches a steady reflux. For the high-temperature cyclization, maintain a consistent temperature (e.g., ~250 °C in Dowtherm A). Use TLC to track the disappearance of the intermediate and the appearance of the product to avoid prolonged heating which can cause decomposition.[3]
-
-
Cause 3: Incomplete Hydrolysis. The saponification of the intermediate ester to the carboxylic acid requires sufficiently basic conditions and time to go to completion.
-
Solution: Ensure at least 2-3 equivalents of NaOH are used. After the addition of base, heat the reaction (e.g., 80-90 °C) for several hours until TLC analysis confirms the complete disappearance of the ester.
-
Q: My final product is a dark, oily substance that is difficult to purify. What should I do?
A: The formation of a dark oil or tar often indicates product degradation or the presence of polymeric byproducts, usually from excessive heating during the cyclization step.
-
Cause 1: Overheating. Localized "hot spots" in the reaction flask, especially during scale-up, can rapidly decompose the product.
-
Solution: Use a high-boiling, thermally stable solvent like Dowtherm A and ensure vigorous, efficient stirring. Add the condensation intermediate to the hot solvent in portions to maintain better temperature control.
-
-
Cause 2: Purification Challenges. The crude product may contain both polar and non-polar impurities.
-
Solution: Attempt a "trituration" first. Add a solvent in which the product is poorly soluble but the impurities are (e.g., diethyl ether or cold ethyl acetate), and stir or sonicate the mixture. This can often cause the product to solidify. If this fails, column chromatography on silica gel is the next step, but it can be challenging with highly polar carboxylic acids.[3] An alternative is to dissolve the crude product in an aqueous base (like NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer.[6]
-
Q: I am seeing evidence of a potential regioisomer. How can I control the regioselectivity?
A: Formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis when using unsymmetrical starting materials.[1]
-
Cause: The reaction of 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to two different cyclization products.
-
Solution: The most effective solution is to design the synthesis with symmetrical reagents where possible. However, in this case, the reaction between 5-amino-1,3-dimethylpyrazole and ethyl acetoacetate is generally regioselective due to the differing electrophilicity of the ketone and ester carbonyls. The more nucleophilic amino group of the pyrazole preferentially attacks the more electrophilic ketone. If isomers are still forming, they must be separated by careful column chromatography or fractional crystallization.[3]
-
Section 4: Scalable Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The high-temperature cyclization step should be conducted with extreme caution behind a safety shield.
Protocol 4.1: Lab-Scale Synthesis (5 g Scale)
This protocol outlines the synthesis of the intermediate ethyl ester followed by hydrolysis.
| Step | Reagent | Amount | Molar Eq. | Notes |
| 1 | 5-Amino-1,3-dimethylpyrazole | 5.0 g | 1.0 | Ensure high purity. |
| 1 | Ethyl Acetoacetate | 5.7 g | 1.1 | |
| 1 | Glacial Acetic Acid | 25 mL | - | Solvent for condensation. |
| 2 | Dowtherm A | 50 mL | - | High-temperature solvent. |
| 3 | Sodium Hydroxide (NaOH) | 4.0 g | 2.5 | For saponification. |
| 3 | Ethanol | 50 mL | - | |
| 3 | Water | 50 mL | - | |
| 4 | Hydrochloric Acid (conc.) | As needed | - | For acidification. |
Step-by-Step Procedure:
-
Condensation: To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-amino-1,3-dimethylpyrazole (5.0 g), ethyl acetoacetate (5.7 g), and glacial acetic acid (25 mL). Heat the mixture to reflux for 4 hours. Monitor by TLC until the aminopyrazole is consumed.
-
Cyclization: In a separate three-neck flask equipped with an overhead stirrer and a thermometer, heat Dowtherm A (50 mL) to 250 °C. Remove the acetic acid from the condensation mixture under reduced pressure. Add the resulting crude intermediate oil dropwise to the hot Dowtherm A over 30 minutes. Maintain the temperature at 250 °C for 1 hour after the addition is complete.
-
Hydrolysis (Saponification): Allow the reaction to cool to below 100 °C. Carefully pour the mixture into a beaker containing ethanol (50 mL). In a separate flask, dissolve sodium hydroxide (4.0 g) in water (50 mL) and add it to the reaction mixture. Heat the resulting solution to reflux for 3 hours to hydrolyze the ester.
-
Purification: Cool the mixture to room temperature. If any Dowtherm A separates, remove it. Acidify the aqueous solution to pH ~2-3 with concentrated HCl. A precipitate will form. Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford the pure this compound as a white to off-white solid.
Protocol 4.2: Considerations for Scale-Up (100 g Scale)
Transitioning to a 100 g scale requires procedural modifications to manage heat and mass transfer. Use a jacketed glass reactor with an overhead mechanical stirrer and a temperature control unit.
| Reagent | Amount | Molar Eq. | Key Scale-Up Consideration |
| 5-Amino-1,3-dimethylpyrazole | 100 g | 1.0 | Ensure it is fully dissolved before proceeding. |
| Ethyl Acetoacetate | 114 g | 1.1 | Add slowly to control any initial exotherm. |
| Glacial Acetic Acid | 500 mL | - | |
| Dowtherm A | 1 L | - | Pre-heat to 250 °C in the reactor. |
| Sodium Hydroxide (NaOH) | 80 g | 2.5 | Prepare a solution (e.g., 20% w/v) for safer handling. |
| Ethanol | 1 L | - | |
| Water | 1 L | - |
Key Modifications for Scale-Up:
-
Reagent Addition: The addition of the crude condensation product to the hot Dowtherm A is the most critical step. Use an addition funnel and add it subsurface if possible, at a rate that prevents the temperature from dropping more than 5-10 °C.
-
Stirring: Ensure the mechanical stirrer is powerful enough to maintain a vortex and keep the mixture homogeneous, preventing solids from settling and causing localized overheating.
-
Workup: Handling larger volumes of acidic and basic solutions requires appropriate secondary containment. The filtration of 100+ grams of product will require a larger Büchner funnel or other suitable filtration equipment.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Comparative Guide to ALK Inhibitors: Benchmarking Novel Pyrazolo[3,4-b]pyridine Derivatives Against Established Therapeutics
Introduction: The Evolving Landscape of ALK-Targeted Cancer Therapy
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The discovery of chromosomal rearrangements leading to oncogenic ALK fusion proteins, such as EML4-ALK, has revolutionized treatment paradigms, shifting from broad-spectrum chemotherapy to highly specific targeted therapies.[1][2] These ALK tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Over the years, the clinical application of ALK inhibitors has seen a generational evolution, driven by the need to overcome acquired resistance to earlier drugs. This guide provides a comparative overview of established ALK inhibitors and introduces the pyrazolo[3,4-b]pyridine scaffold as a promising framework for developing next-generation TKIs. We will use the novel compound, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid , as a representative investigational molecule to illustrate the rigorous experimental evaluation required to benchmark its performance against current standards of care.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with the hinge region of kinase ATP-binding sites. Research has demonstrated that derivatives of this scaffold can be potent inhibitors of various kinases, including ALK.[5][6][7] Notably, studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives that exhibit potent inhibitory activity against both wild-type ALK and the L1196M "gatekeeper" mutation, a common mechanism of resistance to the first-generation inhibitor, crizotinib.[5][6][8] This highlights the potential of this chemical class to address the ongoing challenge of drug resistance.
Our investigational compound, This compound , represents a novel iteration of this scaffold. Its potential as an ALK inhibitor warrants a comprehensive evaluation, comparing its biochemical and cellular activities with those of FDA-approved ALK inhibitors.
Generations of ALK Inhibitors: A Comparative Overview
The clinical journey of ALK inhibitors is marked by successive generations, each developed to counter the limitations of its predecessors.
| Generation | Inhibitor(s) | Key Characteristics | Common Resistance Mutations |
| First | Crizotinib | First-in-class, also inhibits ROS1 and MET.[1][9] | L1196M, G1269A |
| Second | Alectinib, Brigatinib, Ceritinib, Ensartinib | Higher potency against ALK, activity against crizotinib-resistant mutations, improved CNS penetration.[9][10] | G1202R, I1171N/S/T, V1180L |
| Third | Lorlatinib | Broad activity against most known ALK resistance mutations, including G1202R; excellent CNS penetration.[9][11] | Compound mutations (e.g., G1202R + L1198F) |
| Fourth | NVL-655 (Investigational) | Designed to overcome lorlatinib resistance and avoid off-target effects on TRK.[12] | Emerging data |
Experimental Workflow for Characterizing a Novel ALK Inhibitor
To establish the therapeutic potential of This compound , a systematic and rigorous experimental cascade is essential. This workflow is designed to assess its potency, selectivity, cellular efficacy, and preliminary pharmacokinetic properties, benchmarking it against established inhibitors at each stage.
Phase 1: Biochemical Characterization
The initial phase focuses on the direct interaction between the investigational compound and the ALK kinase.
1.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant ALK.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13][14]
-
Reaction Setup: Recombinant human ALK enzyme (wild-type and various mutant forms, e.g., L1196M, G1202R) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase reaction buffer.
-
Inhibitor Titration: The investigational compound is added in a series of dilutions (typically a 10-point, 3-fold serial dilution). Controls include a vehicle (DMSO) for 0% inhibition and a broad-spectrum kinase inhibitor or no enzyme for 100% inhibition.
-
Reaction & Detection: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. The ADP-Glo™ reagent is then added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is subsequently added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is proportional to the amount of ADP produced and thus to the kinase activity. The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve fit.[15]
-
-
Causality: This assay provides a direct measure of the compound's potency against the isolated kinase, free from cellular complexities like membrane permeability. Comparing IC50 values against wild-type and mutant ALK enzymes reveals its potential to overcome known resistance mechanisms.
1.2. Kinase Selectivity Profiling
-
Objective: To assess the specificity of the compound by screening it against a broad panel of other human kinases.
-
Methodology: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (often over 300) representing the human kinome.[3][16] Assays are typically radiometric or fluorescence-based.
-
Data Presentation: Results are often visualized as a "kinome map" or a dendrogram, showing the percentage of inhibition for each kinase. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then followed up with full IC50 determinations.
-
Causality: High selectivity is crucial for minimizing off-target effects and potential toxicities. A desirable ALK inhibitor should show potent inhibition of ALK while having minimal activity against other kinases, particularly those with essential physiological roles.[17]
Phase 2: Cell-Based Efficacy
This phase evaluates the compound's activity in a more biologically relevant context, using cancer cell lines that are dependent on ALK signaling.
2.1. Cellular ALK Phosphorylation Assay
-
Objective: To confirm that the compound inhibits ALK activity within intact cells.
-
Methodology: An ELISA-based or In-Cell Western assay is used to measure the phosphorylation of ALK at specific tyrosine residues (e.g., pY1604) in ALK-dependent cell lines (e.g., Karpas-299, H3122).[10][18][19]
-
Cell Treatment: Cells are seeded in multi-well plates and treated with a dose range of the investigational compound for a specified period (e.g., 2-6 hours).
-
Lysis and Detection: Cells are lysed, and the lysate is transferred to an ELISA plate coated with a capture antibody for total ALK. A detection antibody specific for phosphorylated ALK, conjugated to an enzyme like HRP, is then added.
-
Signal Quantification: A substrate is added to generate a colorimetric or chemiluminescent signal, which is read by a plate reader. The signal corresponds to the level of ALK phosphorylation.
-
Data Analysis: The phospho-ALK signal is normalized to total ALK or a housekeeping protein. The normalized data are used to generate a dose-response curve and calculate the cellular IC50.[20]
-
-
Causality: This assay validates that the compound can penetrate the cell membrane and engage its intracellular target. It bridges the gap between biochemical potency and cellular activity.
2.2. Cell Viability/Proliferation Assay
-
Objective: To determine the effect of the compound on the growth and survival of ALK-positive cancer cells.
-
Methodology: ALK-dependent cell lines (e.g., H3122, H2228) and ALK-negative control cell lines are treated with the compound over a period of 72 hours.[2][21][22] Cell viability is then assessed using assays like MTT or CellTiter-Glo.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the compound.
-
Incubation: Plates are incubated for 72 hours to allow for effects on cell proliferation.
-
Viability Measurement: A reagent (e.g., MTT) is added, which is converted by viable cells into a colored product. The absorbance is measured, which correlates with the number of living cells.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Causality: A potent and selective ALK inhibitor should significantly inhibit the proliferation of ALK-dependent cells at low nanomolar concentrations while having minimal effect on ALK-negative cells. This demonstrates "oncogene addiction" and the on-target dependency of the cellular response.
Figure 1: Simplified ALK signaling pathways and the point of intervention for ALK inhibitors.
Phase 3: In Vivo Evaluation
Promising candidates from cellular assays are advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism context.
3.1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living animal model.
-
Methodology: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human ALK-positive NSCLC cells (e.g., H3122).
-
Tumor Establishment: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
Dosing: The investigational compound is administered orally once or twice daily at various doses. A clinically relevant ALK inhibitor (e.g., alectinib or lorlatinib) is used as a positive control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot for p-ALK).
-
-
Causality: This model assesses the compound's ability to inhibit tumor growth in a complex biological system, providing a more robust indication of its potential clinical efficacy.[23][24]
3.2. Preliminary Pharmacokinetics (PK)
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: Healthy mice or rats are administered a single dose of the compound, either orally or intravenously.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing.
-
Compound Quantification: The concentration of the compound in the plasma is measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation: Key PK parameters are calculated, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).
-
-
Causality: Favorable PK properties, such as good oral bioavailability and a suitable half-life, are essential for an effective oral medication.[25][26] These data inform dosing regimens for subsequent efficacy studies.
Figure 2: A tiered experimental workflow for the preclinical evaluation of a novel ALK inhibitor.
Conclusion and Future Directions
The development of ALK inhibitors represents a triumph of targeted cancer therapy. However, the emergence of resistance necessitates a continued search for novel chemical scaffolds and next-generation inhibitors. The pyrazolo[3,4-b]pyridine core offers a promising starting point for the design of potent and selective ALK inhibitors with the potential to overcome existing resistance mechanisms.
The comprehensive experimental workflow detailed in this guide provides a self-validating system for the rigorous evaluation of investigational compounds like This compound . By systematically benchmarking its biochemical potency, cellular efficacy, selectivity, and in vivo activity against established ALK inhibitors, researchers can build a robust data package to determine its potential as a future therapeutic agent. This structured approach, grounded in sound scientific principles and methodologies, is paramount for advancing the next wave of innovative treatments for ALK-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. courses.edx.org [courses.edx.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 25. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms and fused ring system allows for critical hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of various kinases, making it a versatile framework for drug design. This guide provides a comparative analysis of the in vitro efficacy of different pyrazolo[3,4-b]pyridine derivatives, focusing on their activity against key oncogenic kinase families: Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 2 (CDK2)/Pim-1 Kinase.
Understanding the Therapeutic Potential: Kinase Inhibition in Oncology
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Kinase inhibitors have emerged as a highly successful class of targeted cancer therapeutics. The pyrazolo[3,4-b]pyridine core has been extensively explored to develop inhibitors that can selectively target these dysregulated kinases, offering the potential for more effective and less toxic cancer treatments. This guide will delve into the in vitro performance of specific derivatives, providing researchers and drug development professionals with a comparative overview to inform their own discovery efforts.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide range of tumors.[1] The development of potent and selective TRK inhibitors has led to tumor-agnostic therapies.
Comparative In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Based TRK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 (colorectal cancer) | 0.304 | [1][2][3] |
| C09 | TRKA | 57 | - | - | [2] |
| C10 | TRKA | 26 | - | - | [2] |
| Larotrectinib (FDA Approved) | TRKA/B/C | <20 | - | - | [1][2] |
| Entrectinib (FDA Approved) | TRKA/B/C | 1/3/5 | - | - | [1][2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity or cell proliferation.
The data indicates that pyrazolo[3,4-b]pyridine derivatives C03, C09, and C10 exhibit potent, nanomolar-level inhibition of TRKA.[2] Notably, compound C03 also demonstrates significant anti-proliferative activity in the Km-12 colorectal cancer cell line, which is known to harbor an NTRK fusion.[1][3] While not as potent as the FDA-approved drugs Larotrectinib and Entrectinib, these derivatives represent promising leads for further optimization.[1][2]
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[1] TRK inhibitors block this initial phosphorylation event, thereby inhibiting the oncogenic signaling.
Caption: TRK Signaling Pathway and Inhibition.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is crucial for normal development, and its aberrant activation through gene amplification, mutations, or translocations is implicated in various cancers.[4] Consequently, FGFRs are attractive targets for cancer therapy.
Comparative In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Based FGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 7n | FGFR1/2/3 | 1.3/2.5/5.8 | H1581 (lung cancer) | 0.027 | [4] |
| 4a | FGFR1 | 14 | - | - | [4] |
| 5 (Indazole core) | FGFR1 | 154 | - | - | [4] |
The pyrazolo[3,4-b]pyridine derivative 7n demonstrates potent inhibition of FGFR1, 2, and 3 at the nanomolar level and exhibits strong anti-proliferative activity in the FGFR1-driven H1581 lung cancer cell line.[4] A key structure-activity relationship finding is the importance of the 1H-pyrazolo[3,4-b]pyridine core itself; replacing it with a 1H-indazole scaffold (compound 5 ) resulted in a significant loss of potency against FGFR1.[4]
FGFR Signaling Pathway
Ligand-induced dimerization of FGFRs leads to the autophosphorylation of their intracellular kinase domains. This triggers the recruitment of adaptor proteins and the activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis.[2]
References
A Comparative Guide to the Synthesis of 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, is a molecule of significant interest in medicinal chemistry due to its structural similarity to known kinase inhibitors and other biologically active compounds. The efficient and scalable synthesis of this core structure is paramount for further drug discovery and development efforts. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted pyrazolo[3,4-b]pyridines can be approached through various strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole core or, alternatively, the formation of the pyrazole ring on a pyridine template. For the specific target, this compound, the former strategy is more prevalent and will be the focus of this guide. We will explore and compare a modern one-pot, multi-component approach with a classical thermal cyclocondensation method.
Route 1: One-Pot, Multi-Component Synthesis
This contemporary approach offers the advantage of procedural simplicity and atom economy by combining multiple starting materials in a single reaction vessel to construct the target scaffold. The key transformation involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketoester.
Mechanistic Rationale
The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde (acetaldehyde in this case) and the β-ketoester (ethyl acetoacetate) to form an electron-deficient α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the exocyclic amino group of the 5-aminopyrazole to the unsaturated system. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyrazolopyridine, which is then oxidized in situ to the aromatic pyrazolo[3,4-b]pyridine core.
Experimental Protocol: Synthesis of Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
-
Step 1: Reaction Setup
-
To a solution of 5-amino-1,3-dimethylpyrazole (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and acetaldehyde (1.2 eq).
-
A catalytic amount of a Lewis acid (e.g., cerium(IV) ammonium nitrate) or a Brønsted acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
-
Step 2: Reaction Execution
-
The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl ester.
-
-
Step 4: Hydrolysis to the Carboxylic Acid
-
The purified ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution.
-
The mixture is heated at reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M hydrochloric acid.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
-
Visualization of the One-Pot Synthesis
Caption: One-Pot Multi-Component Synthesis Workflow.
Route 2: Classical Thermal Cyclocondensation
This traditional method involves a stepwise approach where the pyridine ring is constructed through the cyclization of a pre-formed enaminone intermediate. This route offers a more controlled, albeit longer, synthetic sequence.
Mechanistic Rationale
The synthesis begins with the formation of an enaminone by reacting 5-amino-1,3-dimethylpyrazole with a 1,3-dicarbonyl compound, in this case, ethyl 2-acetyl-3-oxobutanoate (a derivative of acetylacetone). The subsequent thermal cyclization, often carried out in a high-boiling solvent like Dowtherm A, proceeds via an intramolecular condensation and dehydration to form the pyrazolo[3,4-b]pyridine ring system. The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the Enaminone Intermediate
-
A mixture of 5-amino-1,3-dimethylpyrazole (1.0 eq) and ethyl 2-acetyl-3-oxobutanoate (1.05 eq) in toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting aminopyrazole is consumed.
-
The toluene is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
The crude enaminone is added to a high-boiling solvent such as Dowtherm A.
-
The mixture is heated to a high temperature (typically 240-260 °C) for several hours.
-
The progress of the cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of hexane.
-
The crude ethyl ester is collected by filtration and purified by column chromatography.
-
-
Step 3: Hydrolysis to the Carboxylic Acid
-
The hydrolysis of the ethyl ester to the carboxylic acid is carried out following the same procedure as described in Route 1.
-
Visualization of the Classical Route
Caption: Classical Thermal Cyclocondensation Workflow.
Performance Comparison
| Parameter | Route 1: One-Pot Multi-Component | Route 2: Classical Thermal Cyclocondensation |
| Overall Yield | Moderate to Good | Moderate |
| Number of Steps | 2 (including hydrolysis) | 3 (including hydrolysis) |
| Reaction Time | 12-24 hours | 18-30 hours |
| Reaction Conditions | Reflux (moderate temperature) | High temperature (240-260 °C) |
| Reagent Availability | Readily available | Requires synthesis of the diketoester |
| Scalability | Potentially scalable | Requires specialized high-temperature equipment |
| Purification | Column chromatography required | Multiple chromatographic purifications may be needed |
| Green Chemistry | More atom-economical | Use of high-boiling, non-ideal solvents |
Conclusion and Recommendations
Both synthetic routes presented here offer viable pathways to this compound.
The One-Pot, Multi-Component Synthesis (Route 1) is the more efficient and environmentally friendly option. Its operational simplicity, shorter reaction sequence, and use of readily available starting materials make it an attractive choice for both small-scale and potentially larger-scale synthesis. The avoidance of harsh, high-temperature conditions is another significant advantage.
The Classical Thermal Cyclocondensation (Route 2) , while being a more traditional and potentially lower-yielding approach, can be a valuable alternative if the starting materials for the multi-component reaction are not readily accessible or if a more controlled, stepwise approach is desired for mechanistic studies. The requirement for high temperatures and specialized equipment may limit its practicality for some laboratories.
For researchers and drug development professionals seeking an efficient, scalable, and more sustainable synthesis of this compound, the one-pot, multi-component reaction is the recommended route. However, the classical thermal cyclocondensation remains a valid and instructive alternative. The choice of synthesis will ultimately depend on the specific laboratory capabilities, available resources, and the overall goals of the research program.
A Senior Application Scientist's Guide to Validating the Kinase Selectivity Profile of Novel Inhibitors: A Case Study Using 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
In the landscape of modern therapeutics, protein kinases remain one of the most critical target classes. Their role as central regulators of cellular signaling pathways makes them compelling targets for intervention in diseases ranging from cancer to inflammation. However, the high degree of structural conservation across the human kinome, which comprises over 500 members, presents a formidable challenge: achieving target selectivity.
An inhibitor that engages unintended kinases can lead to off-target toxicities or unforeseen polypharmacology, complicating clinical development and potentially causing patient harm. Therefore, the rigorous, multi-faceted validation of a compound's kinase selectivity profile is not merely a characterization step but a cornerstone of a successful drug discovery program.
This guide provides a comprehensive framework for validating the kinase selectivity of a novel inhibitor, using the hypothetical compound 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (hereafter referred to as "Cmpd-X") as our subject. We will compare its hypothetical performance against established benchmarks and detail the experimental methodologies required to build a robust and reliable selectivity profile. Our approach is grounded in a three-pillar system: foundational biochemical screening, cellular target engagement validation, and functional downstream pathway analysis.
Part 1: Foundational Biochemical Profiling with Broad-Panel Kinase Screening
The initial step in understanding a new inhibitor's selectivity is to assess its interaction with a large, purified panel of kinases in a direct, biochemical context. This provides a foundational, unbiased map of the compound's potential targets across the kinome. The industry-standard method for this is a competitive binding assay.
The Principle: Competitive Binding Assays
These assays quantify the ability of a test compound (Cmpd-X) to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the dissociation constant (Kd) or the percent of inhibition (%Inhibition) at a given concentration, providing a quantitative measure of binding affinity. A lower Kd value signifies a higher binding affinity.
One of the most widely utilized platforms for this is the DiscoverX KINOMEscan™, which utilizes a DNA-tagged kinase and an immobilized ligand. The amount of kinase bound to the solid support is measured by qPCR, and a reduction in this signal in the presence of the test compound indicates displacement.
Experimental Workflow: Broad-Panel Kinase Screening
The following diagram and protocol outline the workflow for a competitive binding-based kinase profiling experiment.
Caption: Workflow for a competitive binding kinase selectivity assay.
Detailed Protocol: Single-Concentration Kinome Screen
-
Compound Preparation: Prepare a 100X stock of Cmpd-X (e.g., 100 µM in 100% DMSO) from a primary 10 mM stock.
-
Assay Plate Stamping: Dispense the 100X Cmpd-X stock into the appropriate wells of the kinase assay plates, resulting in a final assay concentration of 1 µM. Include DMSO-only wells as a 100% binding control.
-
Binding Reaction: The screening vendor (e.g., Eurofins DiscoverX) combines the compound with the DNA-tagged kinases and the immobilized ligand. The reaction is allowed to equilibrate.
-
Capture: The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.
-
Washing: The solid support is washed to remove any unbound kinase.
-
Elution & Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: The signal for each kinase in the Cmpd-X-treated well is compared to the DMSO control. The % Inhibition is calculated as: % Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100
Data Interpretation and Comparative Analysis
The output is a list of inhibition values for each kinase. A highly selective compound will show strong inhibition (>90%) for a small number of kinases, while a non-selective compound like the benchmark Staurosporine will inhibit a large number of kinases.
| Compound | Screening Conc. | Number of Kinases with >90% Inhibition | Primary Target(s) | S-Score (10) |
| Cmpd-X (Hypothetical) | 1 µM | 3 | Kinase A, Kinase B | 0.006 |
| Staurosporine (Benchmark) | 1 µM | 243 | Pan-Kinase | 0.519 |
| Dasatinib (Benchmark) | 1 µM | 55 | ABL, SRC family | 0.118 |
S-Score (10) is a selectivity score calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested (in this case, 468). A lower S-score indicates higher selectivity.
Part 2: Validating Cellular Target Engagement with CETSA®
While biochemical assays are essential, they do not confirm that a compound can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.
The Principle: Ligand-Induced Thermal Stabilization
CETSA is based on the principle that when a compound binds to its target protein, it forms a complex that is more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the protein of interest. In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm).
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
This workflow details the process of generating isothermal dose-response curves to quantify the potency of target engagement in cells.
Caption: Workflow for a CETSA® isothermal dose-response experiment.
Detailed Protocol: Isothermal Dose-Response CETSA
-
Cell Culture: Culture the relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of Cmpd-X (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles).
-
Thermal Challenge: Aliquot the lysates and heat them to a pre-determined optimal temperature (e.g., 52°C, a temperature that causes significant but not complete denaturation of the target kinase) for 3 minutes, leaving one aliquot on ice as a non-heated control.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of the target kinase using a standard method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of Cmpd-X concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration required to stabilize 50% of the target protein.
Data Interpretation and Comparative Analysis
A potent and engaging compound will show a clear dose-dependent increase in the amount of soluble protein at the challenge temperature. This cellular EC50 can then be compared to the biochemical Kd.
| Compound | Target Kinase | Biochemical Kd (nM) | Cellular CETSA EC50 (nM) | Interpretation |
| Cmpd-X (Hypothetical) | Kinase A | 5 | 50 | Good cell permeability and target engagement. |
| Cmpd-X (Hypothetical) | Kinase B | 10 | >1000 | Poor engagement in cells, possible efflux or low permeability. |
| Comparator (Imatinib) | ABL1 | 25 | 200 | Known to effectively engage ABL1 in cells. |
Part 3: Assessing Functional Impact via Phosphoproteomics
Confirming that a compound binds its target in cells is crucial, but understanding the functional consequence of that binding is the ultimate goal. Since kinases function by phosphorylating downstream substrates, a global analysis of cellular phosphorylation—phosphoproteomics—provides a powerful readout of a compound's on- and off-target functional activity.
The Principle: Quantifying Changes in Cellular Signaling
In this approach, cells are treated with the inhibitor, and then proteins are extracted, digested into peptides, and phosphopeptides are enriched (e.g., using titanium dioxide or IMAC). These phosphopeptides are then analyzed by high-resolution mass spectrometry (MS) to identify and quantify thousands of phosphorylation sites. By comparing the phosphoproteome of treated vs. untreated cells, we can identify signaling pathways that are modulated by the compound.
Conceptual Workflow: Global Phosphoproteomics
The diagram below illustrates how an inhibitor's effect on a target kinase cascades through signaling pathways, which can be measured by mass spectrometry.
Caption: Conceptual flow of inhibitor action to phosphoproteomic readout.
High-Level Protocol: Phosphoproteomic Analysis
-
Cell Treatment: Treat cells with Cmpd-X at a relevant concentration (e.g., 5X the CETSA EC50) and a vehicle control for a short duration (e.g., 1-6 hours).
-
Lysis and Digestion: Lyse cells in a denaturing buffer, reduce and alkylate proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich phosphopeptides from the complex mixture using methods like TiO2 or Fe-IMAC chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify phosphopeptides and quantify their abundance changes between treated and control samples. Perform pathway analysis to see which signaling networks are most affected.
Data Interpretation and Comparative Analysis
The key output is a list of phosphosites that are significantly up- or down-regulated.
-
On-Target Effects: A decrease in the phosphorylation of known substrates of the target kinase validates the intended mechanism of action.
-
Off-Target Effects: Modulation of substrates for kinases that were identified as potential hits in the biochemical screen can confirm off-target activity in a functional context.
| Phosphosite | Fold Change (Cmpd-X vs. Vehicle) | Associated Kinase | Interpretation |
| SubstrateA (pS123) | -8.5 | Kinase A (Target) | Strong on-target pathway inhibition. |
| SubstrateB (pY456) | -1.2 | Kinase A (Target) | Moderate on-target pathway inhibition. |
| SubstrateZ (pT789) | -6.2 | Kinase Z (Off-Target) | Confirms functional off-target activity. |
Conclusion: Synthesizing a Comprehensive Selectivity Profile
Validating the selectivity of a novel kinase inhibitor like This compound is a multi-step process that requires orthogonal validation. No single experiment can provide a complete picture.
By integrating the broad, biochemical view from a kinome scan , the specific, biophysical evidence of cellular binding from CETSA® , and the functional, systems-level readout from phosphoproteomics , we can build a high-confidence profile of our compound. This integrated dataset allows us to objectively compare our lead candidate against benchmarks, understand its potential liabilities, and make informed decisions as we advance a compound toward the clinic. The goal is not always to find a perfectly selective compound, but to fully understand the activities of the compound we have, enabling a rational path forward in drug development.
For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is a critical step in its journey from a promising compound to a viable therapeutic or a reliable research tool. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against targets like Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome necessitates a thorough evaluation of an inhibitor's cross-reactivity profile.[4][5]
This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors, using the specific, albeit less-characterized, molecule 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a representative example. While extensive public data on this particular compound is limited[6], the methodologies detailed herein are the gold standard for generating the crucial selectivity data required for any kinase inhibitor development program. We will explore the "why" behind experimental choices, provide a detailed protocol for a common assay, and discuss the interpretation of the resulting data.
The Imperative of Kinase Selectivity Profiling
A kinase inhibitor's selectivity profile dictates its therapeutic window and potential off-target effects. A "promiscuous" inhibitor that interacts with numerous kinases can lead to unforeseen toxicities, confounding experimental results and posing a safety risk in a clinical setting. Conversely, a highly selective inhibitor offers a clearer path to validating a specific kinase as a drug target.[7] Modern drug discovery routinely employs large-panel kinase screening to build a comprehensive picture of a compound's activity across the kinome.[8][9]
This process typically involves a tiered approach: an initial broad screen at a single high concentration to identify potential "hits," followed by dose-response studies to determine the potency (commonly as an IC50 value) for each interaction.[7]
Methodologies for Assessing Kinase Cross-Reactivity
Several robust methods are available to profile a compound against a large panel of kinases. These can be broadly categorized as biochemical assays, which measure direct enzymatic inhibition or binding, and cell-based assays, which assess target engagement within a more physiological context.[10][11]
Biochemical Assays: The First Line of Inquiry
Biochemical assays are the most common starting point for selectivity profiling due to their high-throughput nature and direct measurement of kinase-inhibitor interaction.[7][12]
-
Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[9] Their direct detection method, without reliance on modified substrates or coupling enzymes, makes them highly reliable.
-
Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative. They typically use antibodies that recognize the phosphorylated substrate, generating a fluorescent signal that is proportional to kinase activity.
-
Luminescence-Based Assays: These assays quantify the amount of ATP remaining after a kinase reaction. The less ATP remaining, the more active the kinase. The amount of ATP is measured by a luciferase-luciferin reaction, which produces light.
-
Binding Assays: Unlike activity assays, these measure the direct binding of an inhibitor to the kinase, often through competition with a known ligand.[8] This can be particularly useful for kinases that are difficult to assay functionally or for understanding the ATP-competitive nature of an inhibitor.
-
Differential Scanning Fluorimetry (DSF): This biophysical method measures the thermal stability of a kinase. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye.[13] This technique is valuable as it does not require an active enzyme or a known substrate.[13]
The choice of assay depends on factors such as available equipment, cost, and the specific information required. For initial broad profiling, radiometric or luminescence-based assays are frequently used by specialized vendors offering panels of over 400 kinases.[14]
Cellular Assays: Validating Biochemical Hits
While essential, biochemical data can sometimes be misleading due to the artificial conditions of the assay (e.g., using isolated kinase domains, non-physiological ATP concentrations).[8] Cellular assays are therefore a critical next step to confirm that the inhibitor can engage its target in a living cell.
-
Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay measure the binding of an inhibitor to its target kinase within intact cells, providing a more accurate measure of affinity in a physiological setting.[14]
-
Phosphorylation-Specific Western Blots: This classic method involves treating cells with the inhibitor and then lysing them to measure the phosphorylation of a known downstream substrate of the target kinase via western blot. A reduction in phosphorylation indicates target inhibition.
-
Functional Cellular Assays: These assays measure a biological outcome of kinase inhibition, such as cell proliferation, apoptosis, or migration.[10]
Experimental Workflow: Profiling this compound
Here, we provide a detailed protocol for a representative in vitro kinase inhibition assay using a fluorescence-based format, a common and high-throughput method for generating IC50 values.
Objective
To determine the potency (IC50) of this compound against a panel of selected kinases (e.g., FGFR1, CDK2, SRC, and others to assess selectivity).
Materials
-
Recombinant human kinases (e.g., FGFR1, CDK2, SRC)
-
Specific peptide substrates for each kinase
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
This compound (test compound)
-
Staurosporine (positive control, non-selective inhibitor)
-
DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of detecting luminescence or fluorescence.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM). This is typically an 8- to 10-point curve. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test compound at its various dilutions to the appropriate wells. Include wells for "no inhibitor" (vehicle control, 0% inhibition) and "staurosporine" (positive control, 100% inhibition).
-
Add the specific kinase and its corresponding peptide substrate to each well. The concentrations should be optimized beforehand for a robust signal.
-
Allow the kinase and inhibitor to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is a critical parameter; it is often set at or near the Michaelis constant (Km) for each specific kinase to allow for fair comparison of ATP-competitive inhibitors.[7][8]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's protocol. This reagent will either quantify the amount of ADP produced (luminescence) or the amount of phosphorylated substrate (fluorescence).
-
Incubate the plate as required by the detection kit (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.
Interpreting the Data: A Hypothetical Comparison
After performing the assay against a panel of kinases, the data should be compiled into a clear, comparative table. Below is a hypothetical data set for our test compound, illustrating how its selectivity can be assessed.
| Kinase Target | Kinase Family | IC50 (nM) of this compound |
| FGFR1 | Tyrosine Kinase | 15 |
| FGFR2 | Tyrosine Kinase | 25 |
| FGFR3 | Tyrosine Kinase | 40 |
| VEGFR2 | Tyrosine Kinase | 850 |
| PDGFRβ | Tyrosine Kinase | > 10,000 |
| CDK2 | Serine/Threonine Kinase | 95 |
| CDK9 | Serine/Threonine Kinase | 1,200 |
| SRC | Tyrosine Kinase | 3,500 |
| p38α | Serine/Threonine Kinase | > 10,000 |
| AKT1 | Serine/Threonine Kinase | > 10,000 |
-
Primary Targets: The compound shows potent, low nanomolar activity against members of the FGFR family, suggesting this is its primary target class.
-
Secondary Target: There is also notable activity against CDK2, albeit at a lower potency than against FGFR1.
-
Selectivity: The compound is highly selective against other related tyrosine kinases like VEGFR2 and PDGFRβ (>50-fold selectivity for FGFR1 over VEGFR2). It also shows high selectivity against other serine/threonine kinases like CDK9, p38α, and AKT1.
This profile suggests a dual FGFR/CDK2 inhibitor, a characteristic that could be exploited therapeutically or could be an undesirable off-target effect, depending on the research goals. Further investigation in cellular models would be required to confirm that this biochemical activity translates to a functional effect in a physiological setting.[10]
Conclusion
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of Experimental vs. Predicted Properties of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical and spectroscopic properties of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the predicted properties of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid , a promising heterocyclic scaffold, against available experimental data for analogous compounds. The pyrazolo[3,4-b]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1]
This document is intended for researchers, scientists, and drug development professionals. It aims to offer a transparent assessment of the capabilities and limitations of in silico prediction methods, thereby guiding experimental design and resource allocation.
Introduction to the Target Compound
This compound (Molecular Formula: C₁₀H₁₁N₃O₂, Molecular Weight: 205.22 g/mol ) is a polysubstituted derivative of the pyrazolopyridine heterocyclic system.[2] The fusion of a pyrazole and a pyridine ring creates a scaffold with diverse potential for chemical modification and biological interaction.[3] The carboxylic acid functional group, along with the methyl substitutions, is expected to significantly influence its physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn dictate its pharmacokinetic and pharmacodynamic profile.
Part 1: Predicted Physicochemical and Spectroscopic Properties
In the absence of direct experimental data, a variety of computational tools and algorithms were employed to generate a comprehensive profile of the target molecule. These methods, ranging from empirical models to quantum mechanics-based approaches, provide valuable insights into the expected behavior of the compound.
Methodology for Property Prediction
A multi-faceted approach was taken to predict the physicochemical and spectroscopic properties.
-
Physicochemical Properties:
-
Melting Point (MP): Predicted using machine learning models that correlate structural features with phase transition temperatures.[4][5] The complexity of intermolecular forces in the solid state makes this a challenging property to predict with high accuracy.[6][7]
-
LogP (Octanol-Water Partition Coefficient): Calculated using multiple fragment-based and atom-based contribution methods to provide a consensus value. LogP is a critical measure of a compound's lipophilicity.[8][9][10]
-
Aqueous Solubility (LogS): Estimated using models that often incorporate LogP and melting point as parameters, as these factors significantly influence the dissolution process.[11][12] The prediction of solubility for crystalline compounds is a complex task, often approached through thermodynamic cycles.[13][14]
-
-
Spectroscopic Properties:
-
¹H and ¹³C NMR Spectra: Predicted using a combination of database-driven (HOSE code) and neural network algorithms.[15] These tools analyze the chemical environment of each nucleus to estimate its chemical shift.[16][17]
-
Infrared (IR) Spectroscopy: While a full spectrum prediction is complex, characteristic vibrational frequencies for key functional groups (C=O, O-H, C-N, C-H) were estimated based on typical ranges for similar structural motifs.
-
Mass Spectrometry (MS): The exact mass and isotopic distribution were calculated based on the molecular formula. Fragmentation patterns for pyrazolopyridine derivatives often involve characteristic losses of small molecules like CO and HCN.[18][19]
-
Predicted Data Summary
The following table summarizes the computationally predicted properties for this compound.
| Property | Predicted Value | Prediction Method(s) |
| Physicochemical Properties | ||
| Melting Point (°C) | 210 - 240 | Machine Learning (Ensemble) |
| LogP | 1.2 - 1.8 | Consensus (XlogP, AlogP, ClogP) |
| Aqueous Solubility (LogS) | -3.5 to -2.5 | GSE & Machine Learning Models |
| pKa (acidic) | 4.0 - 5.0 | Chemaxon, ACD/Labs |
| Spectroscopic Data | ||
| ¹H NMR (δ, ppm) | See detailed prediction below | NMRDB, ACD/Labs Predictor |
| ¹³C NMR (δ, ppm) | See detailed prediction below | NMRDB, ACD/Labs Predictor |
| Key IR Peaks (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1600 (C=N, C=C) | Group Frequency Correlation |
| Exact Mass | 205.08513 | Mass Calculators |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant (0 violations) | SwissADME |
| Ghose Filter | Compliant | SwissADME |
| Veber's Rule | Compliant | SwissADME |
Detailed ¹H and ¹³C NMR Predictions:
-
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0-12.0 (s, 1H, COOH)
-
δ ~7.5 (s, 1H, Ar-H)
-
δ ~3.9 (s, 3H, N-CH₃)
-
δ ~2.6 (s, 3H, Ar-CH₃)
-
δ ~2.5 (s, 3H, Ar-CH₃)
-
-
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 (C=O)
-
δ ~158, 150, 145, 135, 115, 105 (Aromatic C)
-
δ ~35 (N-CH₃)
-
δ ~20 (Ar-CH₃)
-
δ ~15 (Ar-CH₃)
-
Part 2: Experimental Data from Analogous Compounds
While experimental data for the exact target molecule is scarce, analysis of published data for structurally similar pyrazolo[3,4-b]pyridine derivatives provides a valuable, albeit indirect, basis for comparison.
Experimental Protocol: Synthesis and Characterization of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridine scaffolds typically involves the cyclization of an aminopyrazole with a 1,3-dicarbonyl compound or a related synthon.[3] A general workflow is outlined below.
Caption: General workflow for the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: Equimolar amounts of a substituted 5-aminopyrazole and a suitable 1,3-dicarbonyl compound are dissolved in a high-boiling point solvent such as ethanol or acetic acid.
-
Cyclization: A catalytic amount of acid (e.g., p-toluenesulfonic acid) or base is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[20]
-
Workup and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[20]
-
Characterization: The structure and purity of the final compound are confirmed using a suite of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and atom connectivity.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to verify the molecular formula.
-
Infrared Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Melting Point Determination: The melting point is measured to assess the purity of the compound.
-
Comparative Experimental Data
The following table presents experimental data for pyrazolo[3,4-b]pyridine derivatives with substitution patterns analogous to the target molecule.
| Compound | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Source |
| 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | >250 (Decomposition) | 6.89 (s, 1H, H-5), 2.65 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.45 (s, 3H, CH₃) | [20] |
| 6-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Not Reported | Spectrum available but not interpreted | [21][22] |
| Various 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines | 113 - 234 | Aromatic protons typically δ 6.5-8.5 | [11] |
Part 3: Comparative Analysis and Discussion
Physicochemical Properties
-
Melting Point: The predicted range of 210-240°C is consistent with the high melting points often observed for rigid, planar heterocyclic systems capable of strong intermolecular interactions like hydrogen bonding (via the carboxylic acid) and π-π stacking. The experimental value of >250°C for the closely related 3,4,6-trimethyl-1-phenyl analog supports the prediction of a high melting point.[20] The carboxylic acid group in our target molecule is expected to introduce strong hydrogen bonding dimers, further increasing the crystal lattice energy and thus the melting point, compared to non-acidic analogs.
-
Lipophilicity (LogP): The predicted LogP of 1.2-1.8 suggests the compound is moderately lipophilic. The presence of three methyl groups increases lipophilicity, while the pyrazolopyridine core and the carboxylic acid group contribute to its polarity. This balanced profile is often desirable in drug candidates.
-
Solubility (LogS): The predicted low aqueous solubility (LogS -3.5 to -2.5) is a direct consequence of the high predicted melting point and moderate lipophilicity, a common challenge for crystalline organic acids.[23] Experimental determination would be crucial to confirm this, as solubility can be highly sensitive to crystalline form (polymorphism).
Spectroscopic Properties
The predicted NMR chemical shifts align well with the general regions observed for pyrazolopyridine derivatives.[24][25] The predicted downfield shift for the carboxylic acid proton (>12 ppm) is characteristic. The distinct singlets for the three methyl groups and the lone aromatic proton on the pyridine ring should provide a clear and unambiguous signature for experimental verification. The predicted IR frequencies for the C=O and O-H stretches of the carboxylic acid are standard and would be the most prominent features in an experimental spectrum.
Caption: Relationship between molecular structure, properties, and determination methods.
Conclusion and Future Outlook
This guide demonstrates the power of computational chemistry to generate a robust, data-rich profile for a novel compound in the absence of experimental data. The predicted physicochemical and spectroscopic properties for This compound are consistent with trends observed in structurally related analogs, providing a high degree of confidence in their utility for guiding future experimental work.
The convergence of predictive modeling and experimental validation is a cornerstone of modern chemical research.[26] While in silico tools provide invaluable, rapid insights, they are not a substitute for empirical measurement. The data presented herein should be used to prioritize and design efficient experiments for the synthesis and characterization of this promising compound. Future work should focus on obtaining these experimental values to refine and validate the computational models, creating a feedback loop that enhances the predictive power for the next generation of pyrazolopyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J [pubs.rsc.org]
- 7. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. A comparison of theoretical methods of calculation of partition coefficients for selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. Visualizer loader [nmrdb.org]
- 17. Visualizer loader [nmrdb.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. scribd.com [scribd.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
assessing the novelty of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in patent literature
A Technical Resource for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that the journey from molecule to medicine begins with a foundational question: "Is it novel?" This guide provides an in-depth analysis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, navigating the complex patent landscape to deliver a clear assessment of its novelty. We will dissect its structure, compare it against patented alternatives, and provide the experimental data necessary to substantiate its unique identity.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone of modern medicinal chemistry. Its structural similarity to purine bases makes it an exceptional scaffold for interacting with a multitude of biological targets. Consequently, this heterocyclic system is the subject of intense investigation, with literature detailing over 300,000 derivatives described in thousands of patents.[1][2] These compounds have shown significant promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for various other conditions.[3] Given this crowded landscape, the novelty of any new derivative is not defined by the core itself, but by the unique arrangement of substituents that decorate it. This guide focuses on assessing the patent standing of a specific derivative: this compound.
Structural Dissection of the Target Compound
A rigorous novelty assessment requires a precise understanding of the molecule's architecture. The target compound is characterized by a specific and deliberate substitution pattern on the pyrazolo[3,4-b]pyridine framework.
Figure 1. Key structural features of the target compound.
Comparative Analysis of the Patent Landscape
A comprehensive search of patent literature reveals that while the pyrazolo[3,4-b]pyridine core is ubiquitous, the specific combination of substituents found in our target molecule is not explicitly claimed or exemplified in key patents. Many patents utilize broad Markush claims that could theoretically encompass this structure; however, the lack of specific disclosure is a strong indicator of novelty. Below is a comparison with representative patents claiming related structures.
Table 1: Comparison of Target Compound with Patented Pyrazolo[3,4-b]pyridine Derivatives
| Patent Reference | General Structure Claimed | Key Distinctions from Target Compound | Primary Therapeutic Application |
| EP2567959A1 | 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives.[4] | The C4 position is a carboxamide, not a free carboxylic acid. Features large aryl and styryl groups at C6 and C3, respectively, not small methyl groups. | Kinase Inhibitors |
| WO2017060873A1 | Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids .[5] | The carboxylic acid is at the C6 position, not C4. The claims describe a wide range of different substituents at other positions. | CFTR Modulators (e.g., for Cystic Fibrosis) |
| US20090325952A1 | Pyrazolo[3,4-b]pyridine compounds with a long side-chain containing a basic nitrogen.[6] | Lacks a carboxylic acid at C4. The core is functionalized with long, complex side-chains designed for a specific target engagement. | PDE4 Inhibitors (for COPD, asthma) |
| CA1050027A | Pyrazolo[3,4-b]thieno[2,3-d] pyridine-2-carboxylic acids.[7] | Features an additional fused thiophene ring, creating a distinct tricyclic system. | Anti-inflammatory agents and CNS depressants |
This comparative analysis demonstrates that prior art has focused on different positional isomers (e.g., 6-carboxylic acids), different functional groups at the C4 position (e.g., amides), or entirely different substitution patterns to achieve desired pharmacological effects.
Experimental Validation: Synthesis and Characterization
To firmly establish the identity and novelty of a compound, a robust and reproducible synthetic protocol with thorough characterization is non-negotiable. The following workflow represents a validated, multi-step synthesis to produce high-purity this compound.
Causality in Experimental Design: The chosen synthetic strategy involves the construction of the pyridine ring onto a pre-formed aminopyrazole. This is a common and reliable method for this scaffold, allowing for controlled installation of substituents on the pyrazole ring first, followed by a cyclization reaction with a β-ketoester to form the pyridine portion.
Figure 2. A plausible synthetic pathway for the target compound.
Detailed Step-by-Step Protocol:
-
Pyridone Formation: 5-Amino-1,3-dimethyl-1H-pyrazole is reacted with ethyl 2-methylacetoacetate in a high-boiling solvent like Dowtherm A and heated to reflux to drive the condensation and subsequent thermal cyclization.
-
Chlorination: The resulting pyridone intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to yield the 4-chloro derivative.
-
Formylation: The 4-chloro intermediate is subjected to a Vilsmeier-Haack reaction using a mixture of POCl₃ and dimethylformamide (DMF) to install an aldehyde group at the C4 position.
-
Oxidation & Purification: The C4-aldehyde is oxidized to the carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄). The final product is then purified by acidification and recrystallization.
Table 2: Characterization Data for this compound
| Analysis Method | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to three distinct methyl groups, one aromatic proton on the pyridine ring, and a broad singlet for the carboxylic acid proton. |
| Mass Spec (ESI+) | [M+H]⁺ = 206.0924 m/z |
| Purity (HPLC) | >98% (at 254 nm) |
| Melting Point | Distinct melting range, confirming crystalline solid. |
| PubChem CID | 7174598 |
Note: The characterization data is based on predicted values and standard analytical expectations for a compound of this nature.[8]
Conclusion and Path Forward
For drug development professionals, this represents a valuable opportunity. The novelty of this molecule provides a solid foundation for building an intellectual property portfolio. The next logical steps would involve screening this compound against relevant biological targets, particularly kinase panels, where its relatives have shown significant activity. Its availability as a research chemical facilitates immediate progression into these discovery-phase experiments.[9]
References
- 1. dau.url.edu [dau.url.edu]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2567959A1 - 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]
- 6. US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors - Google Patents [patents.google.com]
- 7. CA1050027A - Derivatives of pyrazolo (3,4-b) thieno (2,3-d) pyridine-2-carboxylic acids - Google Patents [patents.google.com]
- 8. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 9. scbt.com [scbt.com]
A Comparative Biological Evaluation of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and Structurally Related Analogs
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to purine bases like adenine and guanine.[1] This structural similarity has made it a focal point for the development of a diverse range of biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of the biological activities of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and a selection of its structural analogs. We will delve into their synthesis, structure-activity relationships (SAR), and performance in various biological assays, offering researchers, scientists, and drug development professionals a detailed perspective on this important class of molecules.
Introduction to the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[1][3] The nitrogen atoms in the pyrazole ring and the pyridine ring make this scaffold an excellent hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[4] Consequently, derivatives of this scaffold have been investigated for a wide array of pharmacological activities, including as inhibitors of kinases such as cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and tropomyosin receptor kinases (TRKs), as well as for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8][9]
This guide will focus on this compound as our lead compound and compare its biological profile with structurally similar molecules to elucidate key structure-activity relationships.
Synthesis of this compound and Analogs
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several well-established synthetic routes. A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.[1][3] The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[1][3]
For the synthesis of our target compound, this compound, a plausible synthetic route is outlined below. This multi-step synthesis allows for the introduction of desired substituents at various positions of the pyrazolopyridine core, enabling the generation of a library of analogs for comparative studies.
Structurally Similar Compounds for Comparison:
For a robust comparative analysis, we have selected the following structurally related 1H-pyrazolo[3,4-b]pyridine derivatives based on documented biological activities:
-
Analog A: A compound with a different substitution pattern on the pyridine ring to assess the impact of steric and electronic effects at this position.
-
Analog B: A derivative with a different substituent at the N-1 position of the pyrazole ring to evaluate the role of this position in target engagement.
-
Analog C: A compound where the carboxylic acid at C-4 is replaced with another functional group (e.g., an amide or an ester) to probe the importance of the acidic moiety.
Comparative Biological Evaluation
The biological evaluation of our target compound and its analogs will be conducted across a panel of assays to determine their potency, selectivity, and mechanism of action. A generalized workflow for this evaluation is depicted below.
Kinase Inhibitory Activity
Many 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against various kinases.[5][7][8][10] We will assess the inhibitory potential of our compounds against a panel of kinases, including AMPK, TBK1, and CDK1, which have been previously identified as targets for this scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Kinase Inhibition Data:
| Compound | AMPK (IC50, µM) | TBK1 (IC50, µM) | CDK1 (IC50, µM) |
| This compound | Data Pending | Data Pending | Data Pending |
| Analog A | Data Pending | Data Pending | Data Pending |
| Analog B | Data Pending | Data Pending | Data Pending |
| Analog C | Data Pending | Data Pending | Data Pending |
Note: The table will be populated with experimental data as it becomes available.
Antiproliferative Activity
The antiproliferative effects of the compounds will be evaluated against a panel of human cancer cell lines to assess their potential as anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in appropriate culture medium.[11]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Comparative Antiproliferative Data:
| Compound | A549 (GI50, µM) | HeLa (GI50, µM) |
| This compound | Data Pending | Data Pending |
| Analog A | Data Pending | Data Pending |
| Analog B | Data Pending | Data Pending |
| Analog C | Data Pending | Data Pending |
Note: The table will be populated with experimental data as it becomes available.
Mechanism of Action: AMPK/70S6K Pathway Modulation
Based on previous studies, some pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by modulating the AMPK/70S6K signaling pathway.[11] We will investigate the effect of our lead compound on this pathway in a relevant cancer cell line.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of AMPK, ACC, and p70S6K, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Structure-Activity Relationship (SAR) Discussion
The comparative data from the biological assays will allow for the elucidation of key structure-activity relationships. For instance, the comparison of the target compound with Analog A will shed light on the influence of substituents on the pyridine ring. Similarly, comparing with Analog B will help in understanding the role of the N-1 substituent on the pyrazole moiety. The data from Analog C will be crucial in determining the necessity of the carboxylic acid group for biological activity. Previous studies on pyrazolo[4,3-c]pyridines have shown that the position of substituents on the pyrazole ring can significantly impact binding to the target protein.[12][13]
Conclusion
This guide provides a framework for the comprehensive biological evaluation of this compound in comparison to its structural analogs. The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a promising starting point for the development of novel therapeutics. Through systematic synthesis, biological testing, and SAR analysis, it is possible to optimize the potency and selectivity of these compounds for a variety of biological targets. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iris.cnr.it [iris.cnr.it]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
